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  • Product: 4-(2-Bromophenoxy)-3-methylaniline
  • CAS: 1152877-43-4

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Bromophenoxy)-3-methylaniline

The following technical guide details the chemical identity, synthesis, and application of 4-(2-Bromophenoxy)-3-methylaniline , a specialized diaryl ether intermediate used in medicinal chemistry. Executive Summary 4-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(2-Bromophenoxy)-3-methylaniline , a specialized diaryl ether intermediate used in medicinal chemistry.

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline is a critical pharmacophore scaffold employed in the development of Type II kinase inhibitors . Its structure features a diaryl ether linkage that mimics the ATP-binding pocket's hydrophobic region, while the ortho-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex bioactive molecules. This guide provides a comprehensive workflow for its synthesis, characterization, and application in drug discovery.

Chemical Identity & Properties

As a specialized research intermediate, this specific regioisomer is often synthesized de novo for custom libraries. While its chlorinated analogue (CAS 946785-01-9) is indexed, the brominated variant is typically referenced in patent literature as a "Preparation" or "Intermediate" rather than a catalog item.

PropertyDetail
Chemical Name 4-(2-Bromophenoxy)-3-methylaniline
Common Name 4-(2-Bromophenoxy)-m-toluidine
CAS Number Not widely indexed (Custom Synthesis Target); Analogue Ref: (Cl-variant)
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
SMILES Cc1cc(N)ccc1Oc2ccccc2Br
Appearance Off-white to pale brown solid (upon isolation)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water

Synthesis & Manufacturing Protocol

The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Nitro Reduction .

Step 1: SNAr Coupling

Reaction: 4-Fluoro-3-methylnitrobenzene + 2-Bromophenol


 4-(2-Bromophenoxy)-3-methylnitrobenzene
  • Reagents: 4-Fluoro-3-methylnitrobenzene (1.0 eq), 2-Bromophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: 80–100°C for 4–6 hours under N₂ atmosphere.

  • Mechanism: The nitro group activates the para-fluorine for displacement by the phenoxide anion. The meta-methyl group provides steric bulk but does not inhibit the attack.

  • Workup: Pour into ice water. The nitro intermediate typically precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Chemoselective Reduction

Reaction: 4-(2-Bromophenoxy)-3-methylnitrobenzene


 4-(2-Bromophenoxy)-3-methylaniline
  • Challenge: Standard catalytic hydrogenation (H₂/Pd-C) often leads to dehalogenation (loss of the bromine atom).

  • Recommended Method: Iron (Fe) Powder / Ammonium Chloride (NH₄Cl).

  • Reagents: Nitro intermediate (1.0 eq), Fe powder (5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexanes or Column Chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

SynthesisPathway Start1 4-Fluoro-3-methyl- nitrobenzene Step1 S_NAr Coupling (K2CO3, DMF, 100°C) Start1->Step1 Start2 2-Bromophenol Start2->Step1 Inter Intermediate: 4-(2-Bromophenoxy)- 3-methylnitrobenzene Step1->Inter Nucleophilic Attack Step2 Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Inter->Step2 Product Product: 4-(2-Bromophenoxy)- 3-methylaniline Step2->Product Chemoselective Reduction

Caption: Two-step synthetic pathway ensuring retention of the aryl bromide moiety.

Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed.

1H-NMR Spectroscopy (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
2.15 Singlet3HMethyl group (-CH₃) on aniline ring.
5.10 Broad Singlet2HAmino group (-NH₂), exchangeable with D₂O.
6.45 Doublet of Doublets1HAniline ring proton (H-6), ortho to NH₂.
6.55 Doublet1HAniline ring proton (H-2), ortho to NH₂.
6.75 Doublet1HAniline ring proton (H-5), ortho to ether.
6.85 Doublet1HPhenoxy ring proton (H-6'), ortho to ether.
7.05 - 7.35 Multiplet2HPhenoxy ring protons (H-4', H-5').
7.60 Doublet of Doublets1HPhenoxy ring proton (H-3'), ortho to Br.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass:

    • [M+H]⁺: 278.15 (79Br isotope)

    • [M+H+2]⁺: 280.15 (81Br isotope)

  • Isotopic Pattern: A characteristic 1:1 doublet confirms the presence of a single bromine atom.

Applications in Drug Discovery

This intermediate is primarily used in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.

Mechanism of Action (Scaffold Analysis)
  • Hinge Binding: The aniline nitrogen often serves as a linker to a heterocycle (e.g., quinazoline, pyrimidine) that binds to the kinase hinge region via hydrogen bonds.

  • Hydrophobic Pocket: The diaryl ether moiety allows the phenoxy ring to twist out of plane, occupying the hydrophobic "back pocket" adjacent to the ATP-binding site.

  • Gatekeeper Interaction: The 3-methyl group can interact with the gatekeeper residue (e.g., Threonine or Methionine), improving selectivity for specific kinases (e.g., B-Raf , VEGFR , EGFR ).

Functionalization Workflow

The 2-bromo position is a "chemical handle" for late-stage diversification:

  • Suzuki Coupling: Attachment of aryl/heteroaryl groups to extend into the solvent-exposed region.

  • Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.

Applications cluster_reactions Downstream Applications Core 4-(2-Bromophenoxy)- 3-methylaniline Kinase Kinase Inhibitor Synthesis (e.g., VEGFR, Raf) Core->Kinase Linker Attachment Suzuki Suzuki Coupling (Aryl Extension) Core->Suzuki Pd-Catalyzed Cross-Coupling Buchwald Buchwald Amination (Solubilizing Tails) Core->Buchwald N-Arylation

Caption: Utility of the scaffold in generating diverse chemical libraries.

Safety & Handling

  • Hazards: As an aromatic amine, this compound should be treated as a potential skin sensitizer and irritant . The brominated nature suggests potential environmental persistence.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C), protected from light. The amine group is susceptible to oxidation over time; store under inert gas (Argon/Nitrogen) for long-term stability.

References

  • General Synthesis of Diaryl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

  • Chemoselective Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Analogue Reference (Chloro-variant): PubChem Compound Summary for CID 23652875 (4-(2-Chlorophenoxy)-3-methylaniline). Link

  • Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

Exploratory

4-(2-Bromophenoxy)-3-methylaniline molecular structure

The "Aniline Head" of Next-Generation BTK Inhibitors Executive Summary 4-(2-Bromophenoxy)-3-methylaniline (CAS: 1426466-70-1, generic reference) is a specialized diaryl ether intermediate critical to the synthesis of cov...

Author: BenchChem Technical Support Team. Date: February 2026

The "Aniline Head" of Next-Generation BTK Inhibitors

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline (CAS: 1426466-70-1, generic reference) is a specialized diaryl ether intermediate critical to the synthesis of covalent Bruton’s Tyrosine Kinase (BTK) inhibitors, most notably Zanubrutinib (BGB-3111) .

Unlike first-generation inhibitors (e.g., Ibrutinib), which utilize a phenoxyphenyl linkage, the addition of the 3-methyl and 2-bromo substituents in this scaffold introduces specific steric constraints. These constraints force the diaryl ether into a twisted "butterfly" conformation, optimizing binding selectivity within the ATP-binding pocket of BTK and reducing off-target affinity for EGFR (Epidermal Growth Factor Receptor).

This guide details the structural pharmacophore, a chemoselective synthetic protocol preventing debromination, and analytical validation standards.

Part 1: Structural Analysis & Pharmacophore Mapping

The molecule consists of two phenyl rings linked by an ether oxygen. Its efficacy as a drug fragment relies on three structural features:

  • The Ether Bridge (Linker): Provides rotational freedom, allowing the molecule to adopt a non-planar geometry (dihedral angle ~60–90°) required to fit the hydrophobic pocket (Selectivity Filter) of the kinase.

  • 3-Methyl Group (Aniline Ring): Creates a steric clash with the ether oxygen, restricting free rotation and pre-organizing the molecule into a bioactive conformation. It also increases lipophilicity.

  • 2-Bromine Atom (Phenoxy Ring): A bulky halogen that fills the hydrophobic pocket adjacent to the gatekeeper residue (Thr474 in BTK). The bromine atom also offers potential for halogen bonding interactions with backbone carbonyls.

Visualization: Pharmacophore Features

Pharmacophore Aniline Aniline Amine (Solvent Front / Linker Attachment) Core Central Benzene (Scaffold) Aniline->Core Pos 1 Methyl 3-Methyl Group (Steric Lock) Core->Methyl Pos 3 Ether Ether Oxygen (Flexible Hinge) Core->Ether Pos 4 Methyl->Ether Steric Clash (Restricts Rotation) Phenoxy Phenoxy Ring (Hydrophobic Pocket) Ether->Phenoxy Bromo 2-Bromo Substituent (Selectivity/Halogen Bond) Phenoxy->Bromo Pos 2' (Ortho)

Figure 1: Pharmacophore map highlighting the steric lock mechanism between the methyl group and the ether linkage.

Part 2: Synthetic Methodology

The synthesis presents a chemoselectivity challenge: reducing the nitro precursor without removing the bromine atom (hydrodehalogenation). Standard catalytic hydrogenation (H₂/Pd-C) often strips the bromine. Therefore, a metal-mediated reduction (Fe or Zn) is the gold standard for this intermediate.

Retrosynthetic Analysis
  • Target: 4-(2-Bromophenoxy)-3-methylaniline

  • Precursor: 4-(2-Bromophenoxy)-3-methyl-1-nitrobenzene

  • Starting Materials: 4-Fluoro-3-methyl-1-nitrobenzene + 2-Bromophenol

Protocol: Step-by-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution (S_NAr) This step couples the rings. The nitro group on the fluorobenzene activates the ring for nucleophilic attack by the phenoxide.

  • Reagents: 4-Fluoro-3-methyl-1-nitrobenzene (1.0 eq), 2-Bromophenol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic is required to solvate the base).

  • Conditions: 80–100°C, 4–6 hours.

Step 2: Chemoselective Nitro Reduction (Bechamp Conditions)

  • Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Conditions: Reflux (80°C), 2–4 hours.

  • Mechanism: Iron acts as the electron donor in a single-electron transfer (SET) mechanism. The mild acidic conditions provided by NH₄Cl prevent the reduction of the aryl-bromide bond.

Workflow Diagram

Synthesis SM1 4-Fluoro-3-methyl-1-nitrobenzene Step1 Step 1: S_NAr Coupling K2CO3, DMF, 90°C SM1->Step1 SM2 2-Bromophenol SM2->Step1 Inter Intermediate: 4-(2-Bromophenoxy)-3-methyl-1-nitrobenzene Step1->Inter Step2 Step 2: Selective Reduction Fe / NH4Cl, EtOH/H2O, Reflux Inter->Step2 Prod Target Product: 4-(2-Bromophenoxy)-3-methylaniline Step2->Prod Warning CRITICAL: Avoid H2/Pd-C to prevent debromination Step2->Warning

Figure 2: Synthetic route emphasizing the chemoselective reduction step necessary to preserve the aryl bromide.

Part 3: Analytical Characterization

Validating the structure requires confirming the presence of the ether linkage, the bromine, and the reduction of the nitro group to an amine.

Quantitative Data Summary
FeatureMethodExpected Signal / ValueInterpretation
Amine Protons ¹H-NMR (DMSO-d₆)

4.8–5.2 ppm (Broad Singlet, 2H)
Confirms reduction of NO₂

NH₂.
Methyl Group ¹H-NMR (DMSO-d₆)

2.0–2.2 ppm (Singlet, 3H)
Confirms 3-methyl substituent.
Aromatic Region ¹H-NMR (DMSO-d₆)

6.3–7.7 ppm (Multiplets, 7H)
3 protons on aniline ring, 4 on phenoxy ring.
Molecular Mass LC-MS (ESI+)[M+H]⁺ = 278.0 / 280.0Characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).
Purity HPLC (UV 254nm)>98.0% AreaRequired for pharmaceutical coupling.
Detailed ¹H-NMR Interpretation

The ¹H-NMR spectrum will show a distinct shielding effect due to the ether oxygen.

  • Ring A (Aniline): The protons ortho to the amine will be shielded (shifted upfield, ~6.3–6.5 ppm).

  • Ring B (Phenoxy): The proton ortho to the bromine (position 3') is usually the most deshielded doublet (~7.6 ppm) due to the electron-withdrawing halogen.

Part 4: Application in Drug Development (Zanubrutinib)

This aniline is the "warhead carrier" precursor. In the final drug synthesis, the aniline nitrogen is coupled to the pyrazolo[1,5-a]pyrimidine core.

Why this structure matters:

  • Selectivity: The 2-bromo and 3-methyl groups create a "shape-selective" fit. In Ibrutinib (which lacks these specific substituents on the ether), the molecule is more planar. Zanubrutinib's twisted structure allows it to bind BTK with higher specificity, reducing inhibition of EGFR, which is associated with skin rash and diarrhea side effects in patients.

  • Metabolic Stability: The bromine atom blocks a potential site of metabolic oxidation on the phenyl ring.

References
  • BeiGene, Ltd. (2014). Fused heterocyclic compounds as kinase inhibitors. World Intellectual Property Organization. Patent WO2014173289A1. (Primary source for Zanubrutinib synthesis).[1][2][3]

  • Guo, Y., et al. (2019). Discovery of Zanubrutinib (BGB-3111), a Novel, Potent, and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase. Journal of Medicinal Chemistry, 62(17), 7923–7940.

  • ChemicalBook. (2024).[2] 4-(2-Bromophenoxy)-3-methylaniline Product Properties and Synthesis.

  • Tamura, K., et al. (2018). Development of Next-Generation BTK Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context on SAR of diaryl ethers).

Sources

Foundational

4-(2-Bromophenoxy)-3-methylaniline solubility data

An In-depth Technical Guide to the Aqueous Solubility Assessment of 4-(2-Bromophenoxy)-3-methylaniline Authored by a Senior Application Scientist The structure of 4-(2-Bromophenoxy)-3-methylaniline, an aniline derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aqueous Solubility Assessment of 4-(2-Bromophenoxy)-3-methylaniline

Authored by a Senior Application Scientist

The structure of 4-(2-Bromophenoxy)-3-methylaniline, an aniline derivative, suggests its potential role as an intermediate in the synthesis of pharmaceuticals or other complex organic molecules.[1][2] In drug discovery, aqueous solubility is a paramount physicochemical property that profoundly influences a compound's behavior in biological systems.[3] Poor solubility can severely hamper drug absorption, leading to low bioavailability, and can also cause unreliable results in in vitro biological assays, potentially masking a compound's true activity or toxicity.[4][5][6] Therefore, accurate solubility determination is a critical step in the early assessment and optimization of potential drug candidates.[3][7]

This guide will detail the two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic solubility. It will provide the theoretical basis for each, explain their distinct roles in the development pipeline, and present detailed, step-by-step experimental protocols for their determination.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing appropriate experiments and correctly interpreting the resulting data.

1.1 Kinetic Solubility

Kinetic solubility is the concentration of a compound that is measured after a short incubation period upon adding it to an aqueous buffer from a concentrated organic solvent stock, typically dimethyl sulfoxide (DMSO).[4][7] This measurement does not represent a true thermodynamic equilibrium. Instead, it reflects the compound's tendency to precipitate out of a supersaturated solution that forms when the DMSO stock is diluted into the aqueous medium.[8]

  • Application: It is a high-throughput method ideal for the early stages of drug discovery, where large numbers of compounds need to be rapidly screened to flag potential solubility liabilities.[5][7]

  • Causality: The choice of a kinetic assay early on is driven by speed and low compound consumption. Since early-stage compounds are often available only in small quantities and dissolved in DMSO for biological screening, this method mimics the conditions of in vitro assays.[7] A compound precipitating under these conditions is likely to produce unreliable data in those assays.

1.2 Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase (typically a crystalline form).[6][9] This is a true measure of a compound's solubility.

  • Application: This measurement is crucial during the lead optimization and pre-formulation stages of drug development.[3][8][9] It provides definitive data needed for developing oral formulations and predicting gastrointestinal absorption.[6]

  • Causality: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it ensures that equilibrium is reached between the dissolved and undissolved solid material.[8] The extended incubation time allows for the dissolution and potential recrystallization processes to stabilize, providing a more accurate and reliable value than kinetic methods.[8]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a method for determining the kinetic solubility of 4-(2-Bromophenoxy)-3-methylaniline using direct UV absorbance for quantification after filtration.

2.1 Principle

A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The solution is incubated for a short period, and any resulting precipitate is removed by filtration. The concentration of the compound remaining in the filtrate is then determined by UV spectrophotometry and compared against a standard curve.[4][7][10]

2.2 Step-by-Step Methodology

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(2-Bromophenoxy)-3-methylaniline in 100% DMSO.[10]

  • Preparation of Aqueous Buffer: Prepare the desired aqueous buffer. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice to simulate physiological conditions.[4]

  • Plate Setup:

    • Dispense 5 µL of the 10 mM DMSO stock solution into the wells of a 96-well microtiter plate.[10]

    • Add 245 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.[4]

  • Incubation: Seal the plate and shake it at room temperature (or a controlled temperature like 25°C) for 1.5 to 2 hours.[4][5]

  • Filtration: After incubation, separate the undissolved precipitate from the solution by filtering the contents of each well through a MultiScreen® Solubility filter plate.[4][5]

  • Quantification:

    • Prepare a standard curve by making serial dilutions of the DMSO stock solution in a 50:50 mixture of acetonitrile/water.

    • Transfer an aliquot of the clear filtrate to a UV-transparent 96-well plate.

    • Measure the UV absorbance of the filtrate and the standards using a microplate reader at the compound's maximum absorbance wavelength (λmax).[4][10]

  • Data Analysis: Calculate the concentration of the dissolved compound in the filtrate by comparing its absorbance to the standard curve. This concentration is the kinetic solubility value.

2.3 Workflow Visualization

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Prepare 10 mM Stock in 100% DMSO Dilute Add Stock to Buffer in 96-well Plate Stock->Dilute Buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) Buffer->Dilute Incubate Incubate with Shaking (1.5 - 2 hours) Dilute->Incubate Filter Filter to Remove Precipitate Incubate->Filter Quantify Quantify Filtrate (UV-Vis or LC-MS) Filter->Quantify Result Report Solubility (µM or µg/mL) Quantify->Result

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining the equilibrium solubility of 4-(2-Bromophenoxy)-3-methylaniline.

3.1 Principle

An excess amount of the solid compound is added to a specific volume of aqueous buffer. The resulting suspension is agitated at a constant temperature until equilibrium is reached between the solid and dissolved compound. The suspension is then filtered, and the concentration of the compound in the clear supernatant is quantified.[6][8]

3.2 Step-by-Step Methodology

  • Sample Preparation: Add an excess of solid, crystalline 4-(2-Bromophenoxy)-3-methylaniline to a glass vial. The excess should be clearly visible to ensure saturation is achievable.[8]

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid) to the vial.[8][11]

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on a shaker or vial roller system at a constant, controlled temperature (e.g., 25°C or 37°C).[6]

    • Agitate the suspension for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.[8]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid from the liquid phase by either centrifugation followed by collection of the supernatant, or by filtering the supernatant through a syringe filter (e.g., 0.45 µm PTFE).[11]

  • Quantification:

    • Prepare a standard curve using the solid compound dissolved in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Analyze the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the compound's concentration.[6][11][12]

  • Data Analysis: The concentration determined from the analytical method is the thermodynamic solubility. The pH of the saturated solution should also be measured and reported, as it can be influenced by the compound itself.[8]

3.3 Workflow Visualization

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis AddSolid Add Excess Solid Compound to Vial AddBuffer Add Known Volume of Aqueous Buffer AddSolid->AddBuffer Shake Agitate at Constant Temp (24 - 48 hours) AddBuffer->Shake Separate Separate Phases (Centrifuge/Filter) Shake->Separate Quantify Quantify Supernatant (HPLC-UV or LC-MS) Separate->Quantify Result Report Equilibrium Solubility (µM or µg/mL) Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data for 4-(2-Bromophenoxy)-3-methylaniline should be summarized in a clear, structured table. This allows for easy comparison across different conditions.

Table 1. Template for Reporting Solubility Data for 4-(2-Bromophenoxy)-3-methylaniline

Assay TypeBuffer SystempH (Final)Temperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)Method of Quantification
KineticPBS7.4252[Insert Value][Insert Value]HPLC-UV
ThermodynamicPBS7.42524[Insert Value][Insert Value]HPLC-UV
ThermodynamicPBS7.42548[Insert Value][Insert Value]HPLC-UV
ThermodynamicFaSSIF*6.53724[Insert Value][Insert Value]HPLC-UV
ThermodynamicFeSSIF**5.03724[Insert Value][Insert Value]HPLC-UV

*Fasted State Simulated Intestinal Fluid[11] **Fed State Simulated Intestinal Fluid[11]

Interpretation:

In the context of drug discovery, solubility values are often categorized to guide decision-making. While project-specific goals may vary, a general guideline suggests that a compound with aqueous solubility >60-100 µg/mL is considered to have good solubility, whereas values below 10 µg/mL indicate poor solubility that will likely present significant challenges for oral drug development.[7]

Conclusion

This guide provides the necessary theoretical background and detailed, actionable protocols for determining the kinetic and thermodynamic aqueous solubility of 4-(2-Bromophenoxy)-3-methylaniline. The kinetic assay serves as a rapid, high-throughput screen suitable for early discovery, while the thermodynamic shake-flask method provides the definitive equilibrium solubility required for later-stage development. By rigorously applying these methodologies, researchers can generate the high-quality, reliable data essential for making informed decisions in the complex process of drug discovery and development.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link] [Accessed February 15, 2026].

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link] [Accessed February 15, 2026].

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link] [Accessed February 15, 2026].

  • BioDuro. ADME Solubility Assay. Available from: [Link] [Accessed February 15, 2026].

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link] [Accessed February 15, 2026].

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link] [Accessed February 15, 2026].

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link] [Accessed February 15, 2026].

  • PCBiS. Thermodynamic solubility. Available from: [Link] [Accessed February 15, 2026].

  • Taylor & Francis. Analytical methods – Knowledge and References. Available from: [Link] [Accessed February 15, 2026].

  • PubChem. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359. Available from: [Link] [Accessed February 15, 2026].

  • Solubility of Things. 4-Bromo-2-methylaniline - Solubility. Available from: [Link] [Accessed February 15, 2026].

  • Synthesis Route. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link] [Accessed February 15, 2026].

  • ChemBK. 4-Methylaniline. Available from: [Link] [Accessed February 15, 2026].

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available from: [Link] [Accessed February 15, 2026].

  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.... Available from: [Link] [Accessed February 15, 2026].

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Stenutz. 4-bromo-3-methylaniline. Available from: [Link] [Accessed February 15, 2026].

  • Chemsrc. 3-Bromo-4-methylaniline | CAS#:7745-91-7. Available from: [Link] [Accessed February 15, 2026].

  • RSC Publishing. Analytical Methods. Available from: [Link] [Accessed February 15, 2026].

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available from: [Link] [Accessed February 15, 2026].

  • CSB/SJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link] [Accessed February 15, 2026].

  • Autech. The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Available from: [Link] [Accessed February 15, 2026].

  • MDPI. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Available from: [Link] [Accessed February 15, 2026].

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. Available from: [Link] [Accessed February 15, 2026].

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Exploratory

Comprehensive Spectroscopic Guide: 4-(2-Bromophenoxy)-3-methylaniline

This guide outlines the spectroscopic characterization of 4-(2-Bromophenoxy)-3-methylaniline , a specialized intermediate often encountered in the synthesis of kinase inhibitors and diaryl ether scaffolds. The following...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 4-(2-Bromophenoxy)-3-methylaniline , a specialized intermediate often encountered in the synthesis of kinase inhibitors and diaryl ether scaffolds. The following data and protocols are structured to serve as a definitive reference for structural validation in a drug development context.

Executive Summary & Structural Logic

Compound: 4-(2-Bromophenoxy)-3-methylaniline Molecular Formula:


Molecular Weight:  278.15  g/mol  (based on 

)

This molecule features two distinct aromatic systems linked by an ether oxygen:

  • Ring A (Aniline Core): A 1,3,4-trisubstituted benzene ring. The electron-donating amino group (

    
    ) at position 1 and the methyl group at position 3 create a specific electronic environment that shields the ortho-protons.
    
  • Ring B (Phenoxy Moiety): A 1,2-disubstituted benzene ring (2-bromophenyl). The bromine atom at the ortho position introduces significant steric bulk and distinct splitting patterns in the NMR spectrum, while providing a characteristic isotopic signature in Mass Spectrometry.

Application Context: In medicinal chemistry, this scaffold is frequently synthesized via S


Ar  displacement (using 4-fluoro-3-methylnitrobenzene and 2-bromophenol) followed by reduction, or via Cu-catalyzed Ullmann-type coupling . Understanding the spectroscopic signature of the ortho-bromo substituent is critical for distinguishing it from potential regioisomeric impurities (e.g., para-bromo isomers).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol Note: All shifts are reported in


 referenced to residual solvent peak (2.50 ppm for 

, 39.5 ppm for

). This solvent is preferred for anilines to minimize proton exchange broadening of the amino group.
A. H NMR Characterization

The proton spectrum is defined by the separation of the electron-rich aniline ring (shielded) and the electron-deficient bromophenoxy ring (deshielded).

PositionShift (

, ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
Ar-CH

2.05 – 2.15Singlet-3HCharacteristic methyl group on Ring A (shielded by ether).

4.80 – 5.10Broad Singlet-2HExchangeable protons. Chemical shift varies with concentration/water content.
H-2 (Ring A) 6.45 – 6.55Doublet (d)~2.51Hmeta-Coupled to H-6. Shielded by ortho-

and ortho-Me.
H-6 (Ring A) 6.35 – 6.45dd8.5, 2.51Hortho-Coupled to H-5, meta-coupled to H-2.
H-5 (Ring A) 6.75 – 6.85Doublet (d)8.51Hortho-Coupled to H-6. Deshielded slightly by ortho-OAr.
H-6' (Ring B) 6.80 – 6.90dd8.0, 1.51Hortho to Oxygen. Doublet of doublets due to long-range coupling.
H-4' (Ring B) 7.00 – 7.10td7.5, 1.51Hpara to Bromine. Triplet of doublets.
H-5' (Ring B) 7.25 – 7.35td7.5, 1.51Hmeta to Bromine.
H-3' (Ring B) 7.60 – 7.70dd8.0, 1.51Hortho to Bromine. Most deshielded aromatic proton due to -I effect of Br.

Key Diagnostic Signal: The H-3' doublet of doublets at ~7.65 ppm is the "anchor signal" for the 2-bromophenoxy ring. Its downfield shift confirms the presence of the bromine atom in the ortho position relative to the ether linkage.

B. C NMR Characterization

The carbon spectrum must show 13 distinct signals (7 quaternary, 6 methine/methyl).

  • Aliphatic Region:

    • 16.5 ppm: Methyl carbon (

      
      ).
      
  • Aromatic Region (110 – 160 ppm):

    • 153.5 ppm (C-O, Ring B): Quaternary, attached to oxygen.

    • 146.0 ppm (C-N, Ring A): Quaternary, attached to amine.

    • 144.5 ppm (C-O, Ring A): Quaternary, attached to oxygen.

    • 133.8 ppm (C-3', Ring B): Methine, ortho to Br.

    • 112.5 ppm (C-Br, Ring B): Quaternary, attached to bromine (distinctive upfield shift for ipso-C-Br).

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).
Isotopic Signature

The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion. This is the primary validation checkpoint.

  • Monoisotopic Mass (

    
    ):  277.01
    
  • Isotope Mass (

    
    ):  279.01
    
Ionm/z (Theoretical)Relative AbundanceInterpretation

(

)
278.02100%Protonated molecular ion.

(

)
280.02~98%

isotope peak.

~199VariableLoss of bromine radical/ion (fragmentation).

Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the ether linkage is robust, but the C-Br bond is the weakest point.

  • Primary Loss: Homolytic cleavage of the C-Br bond (

    
    ).
    
  • Secondary Loss: Cleavage of the ether bond to generate the methylaniline cation (

    
     106).
    

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeDescription
3450, 3360

Primary amine stretching (asymmetric & symmetric). Distinct doublet.
3060

Weak aromatic C-H stretches.
2920

Methyl group C-H stretch.
1620

N-H scissoring (Amine II band).
1485, 1590

Aromatic ring skeletal vibrations.
1235

Asymmetric ether stretch. Strong, diagnostic band for diaryl ethers.
745

ortho-Disubstituted benzene ring (Ring B).

Experimental Workflow & Logic

Synthesis & Impurity Tracking Diagram

The following diagram illustrates the logical flow of the synthesis and the origin of potential spectroscopic impurities.

G Start1 4-Fluoro-3-methyl nitrobenzene Step1 Step 1: S_NAr Coupling (K2CO3, DMF, Heat) Start1->Step1 Start2 2-Bromophenol Start2->Step1 Inter Intermediate: 4-(2-Bromophenoxy)- 3-methylnitrobenzene Step1->Inter Formation of Ether Link Step2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Product Target: 4-(2-Bromophenoxy)- 3-methylaniline Step2->Product Nitro to Amine Impurity Impurity Risk: Debrominated Product (Avoid Pd/C + H2) Step2->Impurity Over-reduction risk

Caption: Synthesis logic flow highlighting the critical risk of hydrodebromination during the reduction step.

Protocol: Sample Preparation for NMR

To ensure the shifts match the table above, follow this specific preparation protocol:

  • Solvent Selection: Use

    
     (99.9% D) containing 0.03% TMS. Avoid 
    
    
    
    if possible, as acidic impurities in chloroform can protonate the amine, shifting the signals and broadening the peaks.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., iron residues from reduction) which cause paramagnetic broadening.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[1] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[1] Tetrahedron Letters, 39(19), 2937-2940.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(2-Bromophenoxy)-3-methylaniline in Organic Synthesis

Executive Summary 4-(2-Bromophenoxy)-3-methylaniline is a specialized bifunctional building block used primarily in the discovery and development of Type II Kinase Inhibitors (targeting VEGFR, PDGFR, RAF) and Neurotrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline is a specialized bifunctional building block used primarily in the discovery and development of Type II Kinase Inhibitors (targeting VEGFR, PDGFR, RAF) and Neurotrophin Receptor Modulators .

Its structural uniqueness lies in its diaryl ether core decorated with two orthogonal reactive handles:

  • Aniline (-NH₂): A nucleophile ready for urea formation, amide coupling, or Buchwald-Hartwig amination.

  • Aryl Bromide (-Br): An electrophile positioned on the phenoxy ring, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This application note details the protocols for utilizing this compound to synthesize kinase inhibitor scaffolds and expanding chemical libraries through orthogonal functionalization.

Structural Analysis & Pharmacophore Utility

The compound serves as a critical "linker-spacer" scaffold in medicinal chemistry.

Structural FeatureFunction in Drug DesignSynthetic Utility
Aniline Nitrogen Hinge binder or Solvent-front binderPrimary attachment point (Amide/Urea formation).
3-Methyl Group Induces torsion (non-planar conformation); fills hydrophobic pockets (e.g., Gatekeeper residue).Restricts rotation; improves selectivity.
Phenoxy Linker Flexible spacer; pi-stacking interactions.Establishes the "Type II" inhibitor geometry (DFG-out).
2-Bromo Group Halogen bonding; steric block.Key Handle: Allows attachment of a 3rd ring system via cross-coupling.

Core Application: Synthesis of Urea-Based Kinase Inhibitors

A primary application of 4-(2-Bromophenoxy)-3-methylaniline is the synthesis of diaryl ureas, a motif found in blockbuster drugs like Sorafenib and Regorafenib . The 3-methyl group forces the urea linkage into a specific conformation favorable for binding to the DFG-out pocket of kinases.

Protocol A: Isocyanate-Mediated Urea Formation

Objective: Synthesize a kinase inhibitor precursor by coupling the aniline to a heteroaryl isocyanate.

Reagents:

  • Substrate: 4-(2-Bromophenoxy)-3-methylaniline (1.0 eq)

  • Reagent: Heteroaryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Base: Triethylamine (TEA) (Optional, 1.5 eq)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-(2-Bromophenoxy)-3-methylaniline (1.0 mmol) in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to prevent side reactions (dimerization).

  • Addition: Dropwise add the solution of Isocyanate (1.1 mmol) in DCM (2 mL) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Checkpoint: The product often precipitates out of DCM as a white/off-white solid.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL) and Hexanes (2 x 10 mL).

    • If soluble: Concentrate the solvent, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Advanced Application: Late-Stage Diversification (Suzuki Coupling)

Unlike its fluoro- or chloro-analogs, the 2-bromo variant allows for "Library Expansion" after the urea or amide core has been established. This is crucial for SAR (Structure-Activity Relationship) scanning.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the phenoxy ring to create a tri-aryl system.

Reagents:

  • Substrate: Urea/Amide derivative of 4-(2-Bromophenoxy)-3-methylaniline (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the Substrate, Boronic Acid, and Base solution. Add 1,4-Dioxane. Bubble Nitrogen through the solvent for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly and seal the vial. Purge headspace with Nitrogen.

  • Heating: Heat the reaction to 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: Check for the disappearance of the aryl bromide peak via LC-MS.

  • Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water/brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final compounds.

Visualized Workflows

Workflow 1: Retrosynthetic Logic & Forward Synthesis

G cluster_0 Key Transformation Target Type II Kinase Inhibitor (Tri-Aryl Urea) Intermediate Urea Intermediate (Contains Br-handle) Intermediate->Target Suzuki Coupling R'-B(OH)2, Pd cat. BuildingBlock 4-(2-Bromophenoxy)- 3-methylaniline BuildingBlock->Intermediate Isocyanate (R-NCO) DCM, 0°C -> RT Precursors 2-Bromophenol + 4-Fluoro-3-methylnitrobenzene Precursors->BuildingBlock 1. SNAr (K2CO3) 2. Reduction (Fe/NH4Cl)

Figure 1: Synthetic pathway from precursors to final kinase inhibitor scaffold, highlighting the utility of the application molecule.

Workflow 2: Biological Signaling Context (Targeting)

Pathway GrowthFactor Growth Factors (VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) GrowthFactor->RTK Activation Ras Ras-GTP RTK->Ras Signaling Inhibitor Drug (Derived from 4-(2-Br-phenoxy)-3-Me-aniline) Inhibitor->RTK Blocks ATP Binding (Type II Binding) Raf Raf (B-Raf) Inhibitor->Raf Potential Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Figure 2: Mechanism of Action. The synthesized compounds typically inhibit the RTK signaling cascade upstream of Ras/Raf.

References

  • Google Patents. Triazine derivatives for treating diseases relating to neurotrophins.[1] Patent US11352332B2.[1] (Demonstrates the use of 3-methyl-4-phenoxyaniline scaffolds in neurotrophin modulation).

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. (Foundational text on diaryl urea kinase inhibitors).

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Context for Type II inhibition).

  • BLD Pharm. 3-Methyl-4-phenoxyaniline hydrochloride Product Page. (Catalog evidence of the scaffold class availability).

Sources

Application

Technical Guide: Strategic Application of 4-(2-Bromophenoxy)-3-methylaniline in Modern Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Bromophenoxy)-3-methylaniline, a diaryl ether derivative with si...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromophenoxy)-3-methylaniline, a diaryl ether derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic aniline moiety and an aryl bromide handle for cross-coupling, makes it an ideal scaffold for constructing complex molecular architectures. This document details its chemical properties, outlines a field-proven protocol for its application in the palladium-catalyzed Buchwald-Hartwig amination reaction, and provides essential data for characterization, safety, and troubleshooting. The methodologies described herein are designed to empower researchers to effectively integrate this valuable intermediate into their synthetic programs.

Introduction and Scientific Context

The diaryl ether motif is a privileged structure in numerous FDA-approved drugs and clinical candidates, prized for its ability to confer conformational rigidity and favorable metabolic stability. 4-(2-Bromophenoxy)-3-methylaniline emerges as a particularly strategic starting material. The aniline group serves as a classical point for amide bond formation or further derivatization, while the ortho-bromophenyl moiety is primed for modern cross-coupling methodologies. This dual reactivity allows for the divergent synthesis of compound libraries, accelerating the structure-activity relationship (SAR) studies critical to drug development.

Aniline-containing compounds are foundational in pharmaceuticals; however, their metabolic oxidation can sometimes lead to toxic byproducts.[1] The strategic placement of substituents, as in 4-(2-Bromophenoxy)-3-methylaniline, can modulate these metabolic pathways. The primary application explored in this guide—the Buchwald-Hartwig amination—is a cornerstone of modern C-N bond formation, enabling the synthesis of complex aryl amines that would be otherwise difficult to access via classical methods like nucleophilic aromatic substitution.[2][3][4] This reaction's broad functional group tolerance and reliable performance have cemented its role in both academic and industrial research.[3]

Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The protocol detailed below describes the coupling of 4-(2-Bromophenoxy)-3-methylaniline with morpholine. This reaction serves as a robust template that can be adapted for a wide range of primary and secondary amines. The causality behind the choice of reagents is critical for success: a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base are essential to drive the catalytic cycle efficiently.

Reaction Principle Diagram

G reactant1 4-(2-Bromophenoxy)-3-methylaniline plus1 + reactant1->plus1 reagents Pd Precatalyst Bulky Phosphine Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat (80-100 °C) reactant1->reagents reactant2 Morpholine reactant2->reagents plus1->reactant2 plus1->reagents product N-(4-(2-Bromophenoxy)-3-methylphenyl)morpholine reagents->product Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination + R2NH, Base product_complex Product Complex amine_coordination->product_complex product_complex->pd0 Reductive Elimination aryl_halide Ar-X amine R2NH base Base product Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-(2-Bromophenoxy)-3-methylaniline to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. [4]

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Amount (mg/mL)MmolEq.
4-(2-Bromophenoxy)-3-methylanilineN/A278.14278 mg1.01.0
Morpholine110-91-887.12105 µL (104.5 mg)1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7223 mg0.0250.025
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.6648 mg0.10.1
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.41.4
Anhydrous Toluene108-88-392.145.0 mL--
Equipment
25 mL Schlenk flask with magnetic stir bar
Rubber septum, nitrogen/argon inlet, vacuum line
Condenser, heating mantle with temperature control
Standard glassware for work-up and purification
Step-by-Step Methodology

Caption: Experimental workflow from setup to characterization.

  • Inert Atmosphere Setup: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon. This is crucial as the Pd(0) catalyst and phosphine ligand are sensitive to atmospheric oxygen.

  • Solid Reagent Addition: In the flask, combine 4-(2-Bromophenoxy)-3-methylaniline (278 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mol%), XPhos (48 mg, 0.1 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). Briefly evacuate and backfill the flask with inert gas three times.

    • Expert Insight: Adding the solids together before the solvent minimizes exposure to air. Sodium tert-butoxide is highly hygroscopic and should be handled quickly.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5.0 mL) to the flask via syringe. Follow with the addition of morpholine (105 µL, 1.2 mmol).

    • Trustworthiness: Using degassed solvent is a self-validating step to ensure the integrity of the catalytic system.

  • Reaction Execution: Fit the flask with a condenser (under inert gas) and lower it into a preheated heating mantle or oil bath set to 100 °C. Stir the mixture vigorously for 12-18 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) or LC-MS until complete.

  • Aqueous Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to yield the pure product.

Expected Results and Characterization

ParameterExpected Result
Product Name N-(4-(2-Bromophenoxy)-3-methylphenyl)morpholine
Appearance Off-white to pale yellow solid
Yield 75-90%
Purity (HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) Expect characteristic shifts for aromatic protons, morpholine protons (~3.8 ppm and ~3.1 ppm), and the methyl singlet (~2.3 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z ≈ 363.08 / 365.08 (characteristic isotopic pattern for bromine).

Safety and Handling

All procedures must be conducted in a fume hood with appropriate PPE.

  • 4-(2-Bromophenoxy)-3-methylaniline: Assumed to be harmful if swallowed or in contact with skin, and to cause skin and eye irritation based on structurally similar compounds. [5][6][7]Avoid inhalation and direct contact.

  • Palladium Catalysts: Toxic and may be flammable. Handle with care.

  • Phosphine Ligands (XPhos): Air-sensitive and can be irritants.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in an inert atmosphere or very quickly in air.

  • Toluene: Flammable liquid with known health hazards. Ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste and heavy metal (palladium) waste should be segregated into appropriate containers.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst or ligand due to oxygen exposure. 2. Wet solvent or reagents. 3. Insufficiently strong or decomposed base.1. Ensure a fully inert atmosphere; use fresh catalyst/ligand. 2. Use freshly distilled/anhydrous solvents; ensure amine is dry. 3. Use a fresh bottle of NaOtBu; weigh it quickly.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reaction temperature too high. 2. Presence of water. 3. Incorrect choice of ligand or base.1. Lower the reaction temperature to 80-90 °C. 2. Ensure all reagents and solvents are scrupulously dry. 3. Screen alternative ligands (e.g., SPhos) or bases (e.g., K₃PO₄).
Incomplete Conversion 1. Insufficient reaction time. 2. Catalyst deactivation.1. Extend the reaction time and continue monitoring. 2. Add an additional small portion of catalyst and ligand.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11204-11229. Available at: The University of Groningen research portal.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Wikipedia. (n.d.).
  • TCI Chemicals. (2025, February 28).
  • Thermo Fisher Scientific. (2025, September 18).
  • Fisher Scientific. (2025, December 22).
  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

Sources

Method

large-scale synthesis of 4-(2-Bromophenoxy)-3-methylaniline

An Application Note for the Large-Scale Synthesis of 4-(2-Bromophenoxy)-3-methylaniline Abstract This document provides a comprehensive and scalable protocol for the synthesis of 4-(2-Bromophenoxy)-3-methylaniline, a key...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Large-Scale Synthesis of 4-(2-Bromophenoxy)-3-methylaniline

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of 4-(2-Bromophenoxy)-3-methylaniline, a key intermediate in the development of advanced pharmaceutical compounds. The synthesis is based on a modified Ullmann condensation, a robust and industrially viable method for the formation of diaryl ethers. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods to ensure a reproducible and efficient large-scale production.

Introduction and Strategic Overview

4-(2-Bromophenoxy)-3-methylaniline is a critical building block in medicinal chemistry, often utilized in the synthesis of targeted therapies and other complex bioactive molecules. Its structural motif, featuring a substituted diaryl ether linkage, is prevalent in numerous pharmacologically active agents. The reliable, cost-effective, and scalable synthesis of this intermediate is therefore paramount for advancing drug discovery and development pipelines.

The chosen synthetic strategy revolves around the copper-catalyzed Ullmann condensation. This classic reaction, which forms a C-O bond between an aryl halide and a phenol, has been significantly refined over the years to enhance its efficiency and broaden its applicability.[1][2][3] Modern iterations of the Ullmann ether synthesis employ soluble copper(I) catalysts in conjunction with specific ligands, which allows the reaction to proceed under more moderate temperatures with improved yields compared to traditional methods that required harsh conditions.[4][5]

This protocol details the coupling of 4-bromo-3-methylaniline and 2-bromophenol . The rationale for this selection is based on the commercial availability of the starting materials and the strategic placement of the bromine atoms, which facilitates a selective C-O bond formation while retaining a bromine handle for potential downstream functionalization.

Reaction Scheme: Ullmann Condensation

The core transformation is the copper-catalyzed cross-coupling of 4-bromo-3-methylaniline and 2-bromophenol in the presence of a base.

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product R1 4-Bromo-3-methylaniline CAT Cu(I) Catalyst (e.g., CuI) P 4-(2-Bromophenoxy)-3-methylaniline R1->P + R2 2-Bromophenol R2->P + LIG Ligand (e.g., TMHD) BASE Base (e.g., Cs₂CO₃) SOLV Solvent (e.g., NMP) COND Heat (e.g., 120-140 °C)

Caption: General scheme for the Ullmann diaryl ether synthesis.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of the final product and can be scaled linearly with appropriate adjustments to equipment and safety procedures.

Materials and Equipment
MaterialGradeSupplierNotes
4-Bromo-3-methylaniline≥98%CommercialStarting material
2-Bromophenol≥98%CommercialStarting material
Copper(I) Iodide (CuI)≥99%CommercialCatalyst
Cesium Carbonate (Cs₂CO₃)≥99%CommercialBase
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)≥98%CommercialLigand
N-Methyl-2-pyrrolidone (NMP)Anhydrous, ≥99.5%CommercialSolvent
TolueneACS GradeCommercialExtraction Solvent
Ethyl AcetateACS GradeCommercialExtraction/Purification
HexanesACS GradeCommercialPurification
Brine (Saturated NaCl solution)-Lab PreparedWork-up
Anhydrous Magnesium Sulfate (MgSO₄)-Lab PreparedDrying Agent

Equipment:

  • 5 L three-neck round-bottom flask (or jacketed glass reactor)

  • Mechanical overhead stirrer with a PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Inert gas inlet (Nitrogen or Argon)

  • Buchner funnel and filtration flask

  • Separatory funnel (5 L)

  • Rotary evaporator

  • Glassware for chromatography (if required)

Step-by-Step Procedure

A. Reactor Setup and Inerting

  • Assemble the reactor system (flask, stirrer, condenser, thermocouple) in a well-ventilated fume hood.

  • Ensure all glassware is oven-dried and free of moisture.

  • Purge the entire system with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

B. Reagent Charging

  • To the inerted reactor, charge the following reagents in the specified order under constant stirring:

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 L)

    • Cesium Carbonate (Cs₂CO₃) (245 g, 752 mmol, 2.0 equiv)

    • 2-Bromophenol (72.0 g, 416 mmol, 1.1 equiv)

    • 4-Bromo-3-methylaniline (70.0 g, 376 mmol, 1.0 equiv)[6]

    • 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) (13.9 g, 75.2 mmol, 0.2 equiv)[4]

    • Copper(I) Iodide (CuI) (7.16 g, 37.6 mmol, 0.1 equiv)

  • Causality Note: The base is added first to deprotonate the phenol, forming the cesium phenoxide in situ. The ligand is added before the copper catalyst to facilitate the formation of the active catalytic complex. The use of TMHD as a ligand has been shown to accelerate the reaction, allowing for lower temperatures and shorter reaction times.[4]

C. Reaction Execution

  • With vigorous stirring, slowly heat the reaction mixture to 130 °C .

  • Maintain the internal temperature at 130 ± 5 °C for 12-18 hours.

  • In-Process Control: Monitor the reaction progress by taking small aliquots every 2-4 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or HPLC to check for the consumption of the starting materials.

D. Work-up and Isolation

  • Once the reaction is deemed complete, turn off the heating and allow the mixture to cool to room temperature (< 40 °C).

  • Pour the cooled reaction mixture into a beaker containing 4 L of deionized water and stir for 30 minutes. This will precipitate the crude product and dissolve the inorganic salts.

  • Transfer the aqueous slurry to a 10 L separatory funnel and perform a liquid-liquid extraction with Toluene (3 x 1 L).

  • Combine the organic layers. Wash the combined organic phase sequentially with:

    • 5% aqueous ammonia solution (2 x 1 L) - This step is crucial to remove residual copper salts by forming a soluble copper-ammonia complex.

    • Deionized water (1 x 1 L)

    • Saturated brine solution (1 x 1 L)

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

E. Purification

  • The crude product can be purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • For large-scale operations, recrystallization is preferred. Dissolve the crude product in a minimal amount of hot toluene or a mixture of ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

G start Start: Assemble & Inert Reactor charge Charge Reagents: NMP, Cs₂CO₃, 2-Bromophenol, 4-Bromo-3-methylaniline, TMHD, CuI start->charge react Heat to 130°C Maintain for 12-18h charge->react monitor In-Process Monitoring (TLC/HPLC) react->monitor Periodically workup Cool & Quench in Water react->workup Reaction Complete monitor->react Reaction Incomplete extract Extract with Toluene (3x) workup->extract wash Wash Organic Layer: 1. Aq. Ammonia 2. Water 3. Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify end End: Isolated Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary and Characterization

Table 1: Reagent Stoichiometry (for 70g Scale)
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-3-methylaniline186.0670.0 g3761.0
2-Bromophenol173.0172.0 g4161.1
Cesium Carbonate325.82245 g7522.0
Copper(I) Iodide190.457.16 g37.60.1
TMHD184.2813.9 g75.20.2
NMP (Solvent)99.132.0 L--
Table 2: Typical Results
ParameterValue
Reaction Time 12-18 hours
Temperature 130 °C
Expected Yield 75-85%
Appearance Off-white to light brown solid
Purity (HPLC) >98%
Melting Point To be determined experimentally
Analytical Characterization

The identity and purity of the final product, 4-(2-Bromophenoxy)-3-methylaniline (C₁₃H₁₂BrNO, MW: 278.14 g/mol ), should be confirmed using standard analytical techniques.[7][8][9]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons, the methyl group (-CH₃), and the amine group (-NH₂). The splitting patterns will confirm the substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all 13 unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 278.0 and 280.0, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • HPLC: A single major peak should be observed, with purity calculated from the peak area percentage. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.[10][11]

Safety, Handling, and Waste Disposal

4.1. Hazard Identification

  • 4-Bromo-3-methylaniline & 2-Bromophenol: These are halogenated aromatic compounds and should be treated as toxic and irritants. Avoid inhalation, ingestion, and skin contact.[12][13]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a reproductive toxin and a skin/eye irritant. It should be handled with extreme care, using appropriate engineering controls.

  • Cesium Carbonate: Irritating to the skin, eyes, and respiratory system.

  • Copper(I) Iodide: Harmful if swallowed or inhaled.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

4.2. Personal Protective Equipment (PPE)

  • Wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves at all times.

  • All operations involving the handling of powders and solvents must be conducted inside a certified chemical fume hood.

4.3. Waste Disposal

  • All organic waste, including solvents from extraction and chromatography, must be collected in a designated, properly labeled hazardous waste container.

  • Aqueous waste containing copper salts must be collected separately and treated as heavy metal waste according to institutional and local environmental regulations. Do not pour copper waste down the drain.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized Cu(I)).2. Wet solvent or reagents.3. Insufficient temperature.1. Use fresh, high-purity CuI.2. Ensure all reagents and solvent are anhydrous.3. Verify the internal reaction temperature with a calibrated thermocouple.
Formation of Side Products 1. Reaction temperature too high.2. Presence of oxygen.3. Unwanted side reactions (e.g., homocoupling).1. Maintain strict temperature control.2. Ensure the inert atmosphere is maintained throughout the reaction.3. Optimize ligand and catalyst loading.
Difficult Purification 1. Incomplete removal of copper.2. Product is an oil, not a solid.1. Ensure thorough washing with aqueous ammonia during work-up.2. If the product does not crystallize, rely on column chromatography for purification.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Marcoux, J. F., Doye, S., & Buchwald, S. L. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters, 4(9), 1623–1626. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Molecules, 27(4), 1333. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. (Conceptual basis, available through ResearchGate summary). [Link]

  • ResearchGate. Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. [Link]

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • Royal Society of Chemistry. Synthesis of new allylidene amino phenol-containing Schiff bases. [Link]

  • Arkivoc. An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines. [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. 2-Amino-4-methylphenol, 97%. [Link]

  • ATSDR. Analytical Methods for Used Mineral-Based Crankcase Oil. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(7). [Link]

  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. [Link]

  • Organic Syntheses. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines. [Link]

  • Khan, I., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Molecules, 22(12), 2099. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]

  • Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533. [Link]

  • Ternes, T. A. (1998). Occurrence of drugs in German sewage treatment plants and rivers. Water research, 32(11), 3245-3260. (Referenced for general analytical methods). [Link]

  • Chegg. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline. [Link]

  • Google Patents. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

Sources

Application

Application Notes and Protocols for 4-(2-Bromophenoxy)-3-methylaniline in Medicinal Chemistry

Introduction: The Privileged Diaryl Ether Aniline Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Diaryl Ether Aniline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets with high affinity and specificity. The diaryl ether aniline moiety is a prominent member of this class, forming the structural core of numerous therapeutic agents and clinical candidates. The unique stereoelectronic properties of the diaryl ether linkage, combined with the synthetic versatility of the aniline functionality, provide a robust platform for the design of novel therapeutics. 4-(2-Bromophenoxy)-3-methylaniline represents a key intermediate and building block within this scaffold, offering multiple vectors for chemical elaboration to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

The strategic placement of the bromo and methyl substituents on the phenoxy and aniline rings, respectively, provides chemists with critical handles for both steric and electronic modulation of the molecule. The bromine atom can serve as a leaving group for further cross-coupling reactions or as a key interaction point within a protein binding pocket. The methyl group can influence the conformation of the diaryl ether bond and impact metabolic stability. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(2-Bromophenoxy)-3-methylaniline in drug discovery, with a particular focus on its utility as a precursor for kinase inhibitors.

Synthetic Strategy: The Ullmann Condensation

The construction of the diaryl ether bond in 4-(2-Bromophenoxy)-3-methylaniline is most classically and efficiently achieved through the Ullmann condensation. This copper-catalyzed reaction joins an aryl halide with a phenol to form a diaryl ether.[1][2] While traditional Ullmann conditions often required harsh reaction conditions, modern advancements have led to milder and more efficient protocols.[3][4]

The synthesis of 4-(2-Bromophenoxy)-3-methylaniline can be envisioned via two primary Ullmann coupling approaches, the choice of which will depend on the availability and reactivity of the starting materials.

Retrosynthetic Analysis of 4-(2-Bromophenoxy)-3-methylaniline:

G cluster_0 Route A cluster_1 Route B target 4-(2-Bromophenoxy)-3-methylaniline target->Route A_connector Ullmann Condensation target->Route B_connector Ullmann Condensation start_A1 4-Amino-2-methylphenol start_A2 1-Bromo-2-halobenzene Route A_connector->start_A1 Route A_connector->start_A2 start_B1 2-Bromophenol start_B2 4-Halo-3-methylaniline Route B_connector->start_B1 Route B_connector->start_B2

Caption: Retrosynthetic analysis of 4-(2-Bromophenoxy)-3-methylaniline.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Bromophenoxy)-3-methylaniline via Ullmann Condensation (Route B)

This protocol details the synthesis of the title compound from 2-bromophenol and 4-bromo-3-methylaniline. This route is often preferred due to the commercial availability and reactivity of the starting materials.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-BromophenolReagentSigma-Aldrich
4-Bromo-3-methylanilineReagentCymitQuimica[5]
Copper(I) Iodide (CuI)99.99%Strem Chemicals
L-Proline≥99%Sigma-AldrichLigand
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase
Dimethyl Sulfoxide (DMSO)AnhydrousAcros OrganicsSolvent
Ethyl AcetateHPLC GradeFor extraction
BrineSaturated NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Silica Gel230-400 meshFor column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylaniline (1.0 eq), 2-bromophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the 4-bromo-3-methylaniline.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified 4-(2-Bromophenoxy)-3-methylaniline by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The diaryl ether aniline scaffold is a cornerstone in the design of kinase inhibitors.[6][7][8][9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many approved and investigational kinase inhibitors feature this structural motif. The aniline nitrogen and the ether oxygen can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking and hydrophobic interactions within the ATP-binding pocket of kinases.

4-(2-Bromophenoxy)-3-methylaniline is an excellent starting point for the development of novel kinase inhibitors. The primary amino group of the aniline can be functionalized to introduce various substituents that can modulate the potency and selectivity of the resulting compounds.

Workflow for Developing Kinase Inhibitors from 4-(2-Bromophenoxy)-3-methylaniline:

G A 4-(2-Bromophenoxy)-3-methylaniline B Functionalization of the Aniline A->B C Library of Derivatives B->C D In Vitro Kinase Inhibition Assays C->D E Identification of 'Hits' D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->B Iterative Design H Preclinical Development G->H

Caption: Drug discovery workflow using the target scaffold.

Protocol 2: General Procedure for an In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for assessing the inhibitory activity of 4-(2-Bromophenoxy)-3-methylaniline derivatives against a target kinase. This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Recombinant Human KinasePromega, SignalCheme.g., EGFR, VEGFR2, c-Met
Kinase-specific Substratee.g., Poly(Glu, Tyr) 4:1
ATPSigma-Aldrich
ADP-Glo™ Kinase Assay KitPromega
Test CompoundsSynthesizedDissolved in DMSO
Kinase BufferTypically contains Tris-HCl, MgCl₂, DTT
White, opaque 384-well platesCorningLow-volume, suitable for luminescence

Instrumentation:

  • Luminometer

  • Multichannel pipette or automated liquid handler

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation:

The results of the kinase inhibition assays should be summarized in a table for easy comparison of the inhibitory potencies of the synthesized derivatives.

Compound IDTarget KinaseIC₅₀ (nM)
4-(2-Bromophenoxy)-3-methylaniline EGFR>10,000
Derivative 1EGFR50
Derivative 2EGFR15
.........

Conclusion and Future Directions

4-(2-Bromophenoxy)-3-methylaniline is a valuable and versatile building block for the synthesis of novel diaryl ether aniline derivatives with potential applications in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the synthesis of this key intermediate and its subsequent evaluation as a scaffold for kinase inhibitors. The inherent modularity of the diaryl ether aniline framework allows for extensive SAR exploration, which can lead to the discovery of potent and selective inhibitors of various kinases implicated in human diseases. Further derivatization of the aniline nitrogen, as well as modifications to the aromatic rings, will undoubtedly yield a rich library of compounds for biological screening and the potential identification of new drug candidates.

References

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

  • Li, Q., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. European Journal of Medicinal Chemistry, 151, 55-64.
  • Wang, Y., et al. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 198, 112336.
  • El-Sayed, M. A., et al. (2022). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega, 7(42), 37839-37853.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link].

  • Al-Otaibi, J. S., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(15), 4995.
  • Kovalev, I. S., et al. (2020). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 16, 188-197.
  • Shinde, S. B., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Ma, D., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters, 5(14), 2453-2455.
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. (2025). BenchChem.
  • Bavetsias, V., et al. (2016). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Bioorganic & Medicinal Chemistry, 24(16), 3746-3760.
  • Al-Jumaili, A. A. H., et al. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole.
  • Chiacchio, M. A., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 27(10), 3220.
  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (n.d.). MDPI. Retrieved February 15, 2026, from [Link].

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 4059-4068.
  • Hatcher, J. M. (2022).
  • Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link].

  • K-M, A. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16104.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link].

  • Martinez, A. R., et al. (1995). Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. (NASA Technical Memorandum 108488).
  • 4-Bromo-3-fluoro-2-methylaniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link].

  • Wang, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2133.
  • Gilbert, A. M., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(16), 11956-11974.
  • Hatcher, J. M. (2022).

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Method

Application Note: Handling, Storage, and Protocol Guide for 4-(2-Bromophenoxy)-3-methylaniline

Part 1: Introduction & Physicochemical Profile Executive Summary 4-(2-Bromophenoxy)-3-methylaniline is a specialized biaryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and other small-mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline is a specialized biaryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structure combines a nucleophilic aniline moiety, a lipophilic diaryl ether linkage, and a reactive aryl bromide handle suitable for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Proper handling is critical not only to maintain the integrity of the bromide and ether functionalities but, more importantly, to prevent the oxidative degradation of the aniline group. This guide outlines a self-validating protocol for the storage, solubilization, and usage of this compound to ensure experimental reproducibility.

Chemical Identity & Properties

Note: As a specialized building block, specific batch data should always be verified against the Certificate of Analysis (CoA).

PropertyDescription
Chemical Name 4-(2-Bromophenoxy)-3-methylaniline
Functional Groups Primary Aniline (-NH₂), Aryl Bromide (-Br), Diaryl Ether (-O-), Methyl (-CH₃)
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight ~278.15 g/mol
Physical State Solid (Typically off-white to beige powder; darkens upon oxidation)
Solubility Soluble in DMSO, DMF, DCM, Methanol. Insoluble in water.
pKa (Calculated) ~4.0–5.0 (Aniline conjugate acid)
Reactivity Profile Light Sensitive: Yes (Aniline oxidation)Air Sensitive: Yes (Slow N-oxidation)Hygroscopic: Potential (store with desiccant)

Part 2: Hazard Assessment & Safety Protocols (E-E-A-T)

Risk Profile

While specific toxicological data may be limited for this exact intermediate, it must be handled according to the "Precautionary Principle" applicable to halogenated anilines.

  • Acute Toxicity: Assume harmful by inhalation, ingestion, and skin contact. Anilines can cause methemoglobinemia upon prolonged exposure.

  • Skin/Eye Irritation: Likely a severe irritant.[1] The lipophilic ether chain facilitates skin absorption.

  • Target Organs: Blood (hemoglobin), Liver, Kidneys.

Mandatory PPE & Engineering Controls
  • Respiratory: Work within a certified chemical fume hood. If handling open powders outside a hood (not recommended), use an N95 or P100 respirator.

  • Dermal: Double-gloving is recommended.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling in solution.

  • Eyes: Chemical splash goggles.

Part 3: Storage & Handling Protocols[1][2]

The "Golden Rule" of Aniline Storage

The primary failure mode for this compound is the oxidative coupling of the amine group, leading to the formation of azo-compounds or quinone-imines, visually indicated by the solid turning brown or black.

Protocol A: Long-Term Storage (>1 Week)
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Why? Lowering temperature kinetically inhibits the autoxidation of the amine.

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (Silica gel or Drierite).

Protocol B: Solubilization & Usage

Goal: To prepare a stock solution without introducing water or oxygen.

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening .

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, accelerating hydrolysis or degradation.

  • Solvent Choice: Use anhydrous DMSO or DMF for biological assays; Anhydrous DCM or THF for synthesis.

  • Dissolution:

    • Weigh the solid quickly.

    • Add solvent and vortex.

    • Sonicate if necessary (max 30 seconds) to ensure complete dissolution.

  • Stability Check: Verify the solution is clear/pale yellow. A dark orange/brown solution indicates degradation.

Part 4: Visualization of Workflows

Lifecycle Management Diagram

This diagram illustrates the logical flow from receipt to disposal, emphasizing the critical control points (CCPs) for quality assurance.

HandlingProtocol Receipt Receipt of Material (Check CoA) QC Initial QC (1H-NMR / LCMS) Receipt->QC Validate Purity Aliquot Aliquot under Inert Gas (Argon/N2) QC->Aliquot If >95% Storage Storage (Amber Vial, 4°C, Dark) Aliquot->Storage Immediate Storage->QC Re-test every 6mo Solubilization Solubilization (Anhydrous DMSO/DCM) Storage->Solubilization Warm to RT first Usage Experimental Use (Synthesis/Assay) Solubilization->Usage Use within 24h Disposal Disposal (Halogenated Waste) Usage->Disposal

Caption: Lifecycle management workflow emphasizing inert handling and temperature equilibration.

Degradation Pathway Warning

Understanding why the compound degrades ensures adherence to the protocol.

Degradation Compound 4-(2-Bromophenoxy)-3-methylaniline (Pale Solid) Radical Anilino Radical Intermediate Compound->Radical Oxidation (-H•) Oxygen Atmospheric Oxygen + Light Oxygen->Radical Product Azo/Diazo Dimers & Quinones (Brown/Black Impurities) Radical->Product Dimerization/Polymerization

Caption: Oxidative degradation pathway of the aniline moiety triggered by light and air exposure.

Part 5: Experimental Procedures

Quality Control (QC) Check Protocol

Perform this check if the solid has been stored for >6 months or appears discolored.

  • Sample Prep: Dissolve ~1 mg of compound in 0.7 mL of DMSO-d6 (for NMR) or Methanol (for LCMS).

  • LCMS Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.

    • Acceptance Criteria: Single peak at expected M+H (approx. 278/280 m/z doublet due to Br isotope). Purity >95%.

  • Troubleshooting:

    • New peak at RRT ~1.2: Likely oxidation dimer. Purify via recrystallization (EtOH/Water) or Silica Flash Chromatography (Hexane/EtOAc) before use.

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream to prevent exothermic reactions.

  • Labeling: Clearly label as "Contains Brominated Anilines - Toxic."

Part 6: References

  • PubChem Compound Summary. 4-Bromo-3-methylaniline (Structural Analog Reference). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet. General Handling of Halogenated Anilines. Merck KGaA. Link

  • BenchChem Technical Guide. Safe Handling of Halogenated Aniline Derivatives.Link

  • ECHA Registration Dossier. Chemical Safety Report for Substituted Anilines. European Chemicals Agency. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Bromophenoxy)-3-methylaniline

Welcome to the technical support center for the synthesis of 4-(2-Bromophenoxy)-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromophenoxy)-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This document provides in-depth technical guidance, drawing from established principles of cross-coupling reactions.

Introduction to the Synthesis

The synthesis of 4-(2-Bromophenoxy)-3-methylaniline involves the formation of a diaryl ether bond, a common structural motif in pharmaceuticals and functional materials. The most probable synthetic routes involve a nucleophilic aromatic substitution, typically achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling. This guide will focus on the Ullmann-type reaction, which is often a practical choice for this transformation.

The proposed primary synthetic route is the coupling of 2-bromophenol with 4-fluoro-3-methylnitrobenzene followed by reduction of the nitro group. However, for the purpose of this guide, we will focus on a more direct, albeit potentially more challenging, coupling of 3-methyl-4-aminophenol with 1-bromo-2-fluorobenzene or a related activated aryl halide. This approach presents unique challenges that are addressed in the troubleshooting section.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(2-Bromophenoxy)-3-methylaniline, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product, 4-(2-Bromophenoxy)-3-methylaniline, by TLC or LC-MS analysis. What are the likely causes and how can I address this?

Answer: Low to no product formation is a common hurdle in cross-coupling reactions and can stem from several factors. Let's break down the potential culprits and their remedies.

  • Inert Atmosphere: The presence of oxygen can deactivate the catalyst and lead to unwanted side reactions.

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Activity: The copper catalyst may be inactive or poisoned.

    • Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr). If using copper powder, it may need activation. This can be achieved by washing with a dilute acid to remove surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.[1]

  • Base Selection and Strength: The choice and quality of the base are critical for deprotonating the phenol and facilitating the reaction.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. Ensure the base is finely powdered and anhydrous. Drying the base in an oven before use can significantly improve results.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can quench the base and interfere with the reaction.

    • Solution: Use anhydrous, high-purity solvents. Polar aprotic solvents like DMF, DMSO, or NMP are typically used in Ullmann reactions to facilitate the dissolution of salts and increase the reaction rate.[2] Consider using freshly distilled or commercially available anhydrous solvents.

  • Reaction Temperature: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: If you are running the reaction at a lower temperature, gradually increase it. Monitor the reaction progress by TLC at different temperatures to find the optimal condition. Be aware that excessively high temperatures can lead to decomposition.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the yield of the desired product is low due to competing side reactions. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. Identifying the nature of these impurities is the first step toward mitigating them.

  • Homocoupling of Starting Materials: You might observe the formation of symmetrical biaryls from the starting aryl halides. This is a classic side reaction in Ullmann couplings.[3][4]

    • Solution: This is often promoted by higher temperatures and the use of metallic copper. Using a copper(I) salt as the catalyst can sometimes reduce homocoupling. Optimizing the stoichiometry of the reactants can also help; using a slight excess of the amine component may favor the desired cross-coupling.

  • Dehalogenation of the Aryl Halide: The bromo-substituent on the phenoxy ring can be replaced by a hydrogen atom.

    • Solution: This side reaction can be promoted by trace amounts of water or other proton sources. Ensuring strictly anhydrous conditions is crucial.

  • Oxidation of the Aniline: The aniline functional group is susceptible to oxidation, especially at elevated temperatures in the presence of air and metal catalysts, leading to colored impurities.[5]

    • Solution: Maintaining a strict inert atmosphere is paramount. The use of antioxidants is generally not recommended as they can interfere with the catalytic cycle. Purification of the final product by column chromatography is often necessary to remove these colored byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for this synthesis?

A1: For an Ullmann-type C-O bond formation, a copper(I) source is typically used. Copper(I) iodide (CuI) is a common and effective choice. The use of ligands such as L-proline or N-methylglycine has been shown to facilitate the reaction under milder conditions and improve yields in related Ullmann aminations.[6] While this is a C-O bond formation, exploring the use of such ligands could be beneficial. For a Buchwald-Hartwig approach, a palladium catalyst with a suitable phosphine ligand (e.g., BINAP, DPPF) would be necessary.[7][8]

Q2: Which solvent is most appropriate for this reaction?

A2: High-boiling polar aprotic solvents are generally the best choice for Ullmann condensations.[2] N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used.[1][2] The choice of solvent can influence the reaction rate and solubility of the reagents. It is advisable to screen a few solvents to find the optimal one for your specific substrate combination.

Q3: What is the optimal reaction temperature and time?

A3: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150 °C.[2] However, with modern catalytic systems, including the use of ligands, the reaction temperature can often be lowered. A good starting point would be in the range of 100-130 °C. The reaction time can vary from a few hours to over 24 hours. It is crucial to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

Q4: How can I effectively purify the final product?

A4: The crude product will likely contain unreacted starting materials, the catalyst, and various side products. A typical workup involves filtering the reaction mixture to remove insoluble inorganic salts, followed by extraction. The final purification is most commonly achieved by column chromatography on silica gel.[5] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is usually effective in separating the desired product from impurities.

Experimental Protocols

Representative Protocol for Ullmann Condensation

This is a general starting protocol and may require optimization for your specific setup.

Materials:

  • 3-methyl-4-aminophenol

  • 1-bromo-2-fluorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Add 1-bromo-2-fluorobenzene (1.2 eq) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts and wash the celite pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterRecommended ConditionRationale
Catalyst Copper(I) Iodide (CuI)A common and effective copper(I) source for Ullmann condensations.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Strong, non-nucleophilic bases that effectively deprotonate the phenol.
Solvent Anhydrous DMF, DMSO, or NMPHigh-boiling polar aprotic solvents that facilitate the reaction.[2]
Temperature 100 - 150 °CUllmann reactions typically require elevated temperatures.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation and oxidation of the aniline.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Inert_Atmosphere Check Inert Atmosphere (Purge with N2/Ar) Start->Inert_Atmosphere Initial Check Catalyst_Activity Evaluate Catalyst (Fresh, Activated) Inert_Atmosphere->Catalyst_Activity If No Improvement Base_Quality Assess Base (Anhydrous, Finely Powdered) Catalyst_Activity->Base_Quality If No Improvement Solvent_Purity Verify Solvent Purity (Anhydrous) Base_Quality->Solvent_Purity If No Improvement Reaction_Temp Optimize Temperature (Increase Incrementally) Solvent_Purity->Reaction_Temp If No Improvement Success Improved Yield Reaction_Temp->Success Monitor Progress Ullmann_Cycle CuI Cu(I)X Intermediate1 Cu(I)OAr' CuI->Intermediate1 ArOH Ar'-OH + Base ArOH->CuI Deprotonation ArX Ar-X Intermediate2 Ar-Cu(III)(X)-OAr' ArX->Intermediate2 Product Ar-O-Ar' Intermediate1->Intermediate2 Oxidative Addition Intermediate2->CuI Reductive Elimination Intermediate2->Product

Caption: A simplified catalytic cycle for the Ullmann C-O coupling reaction. [10]

References

  • BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. BenchChem.
  • Crystal structure analysis and synthesis of 4-((2(2- bromophenoxy)Phenyl)ethynyl)-N,N-diethylaniline. (n.d.).
  • Wikipedia. (2023).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ChemicalBook. (n.d.). 4-Bromo-3-methylaniline synthesis.
  • Wikipedia. (2023).
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Reddit. (2022). Williamson Ether synthesis. r/OrganicChemistry.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. (2020, March 28). Williamson ether synthesis (done wrong).
  • Chemistry LibreTexts. (2023, June 30).
  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • Wikipedia. (2023). Ullmann reaction. Wikipedia.
  • operachem. (2025, April 1). Ullmann coupling-An overview.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • PubMed. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides.
  • Organic Syntheses Procedure. (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • New Era. (2022, February 1).
  • Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
  • PubMed. (2017, February 1). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)
  • Journal of Advanced Pharmacy Education and Research. (2025, October 7). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
  • BenchChem. (2025). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.
  • PubMed. (2009, January 15). Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Optimization

Technical Support Center: Purification of 4-(2-Bromophenoxy)-3-methylaniline

Executive Summary 4-(2-Bromophenoxy)-3-methylaniline is a deceptive intermediate. Structurally, it combines a lipophilic diphenyl ether core with a reactive, oxidation-prone aniline moiety.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline is a deceptive intermediate. Structurally, it combines a lipophilic diphenyl ether core with a reactive, oxidation-prone aniline moiety. Users frequently report three specific failure modes:

  • "The Brown Oil Syndrome": Rapid darkening of the product during concentration, indicating oxidation.

  • "The Silica Streak": Severe tailing during chromatography, leading to yield loss and poor separation from impurities.

  • "The Phenol Ghost": Persistent contamination with phenolic starting materials (e.g., 2-bromophenol or 3-methyl-4-nitrophenol precursors) that co-elute on TLC.

This guide provides an autonomous, chemically grounded workflow to resolve these issues, moving beyond standard protocols to address the specific physicochemical properties of this molecule.

Module 1: The "Phenol Ghost" (Chemical Workup)

Issue: You cannot separate the phenolic starting material from your aniline product using standard chromatography. They have similar Rf values in Hexane/EtOAc.

The Science: Chromatography is often the wrong tool for this separation. You must leverage the pKa difference.

  • Phenol pKa: ~10 (Acidic)

  • Aniline (Conjugate Acid) pKa: ~4.6 (Basic)[1]

The Solution: The "Double-Switch" Extraction Do not rely on a simple wash. Use this pH-swing protocol to isolate the aniline based on its basicity.

Protocol: The Double-Switch
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Base Wash (Removes Phenols):

    • Wash the organic layer 2x with 1M NaOH .

    • Mechanism:[2][3][4][5][6][7] Phenols convert to water-soluble phenoxides (

      
      ). The aniline remains neutral and stays in the organic layer.
      
  • The Acid Extraction (Isolates Aniline):

    • Extract the organic layer 3x with 1M HCl .

    • Mechanism:[2][3][4][5][6][7] The aniline converts to the water-soluble anilinium salt (

      
      ). Neutral impurities (unreacted nitro compounds, diphenyl ether byproducts) stay in the organic layer.
      
    • CRITICAL STEP: Keep the AQUEOUS layer. Discard the organic layer (or save for recovery of neutrals).

  • The Recovery (Precipitation):

    • Cool the acidic aqueous layer to 0°C.

    • Slowly basify with 6M NaOH until pH > 12.

    • Result: The aniline free base will precipitate as a solid or oil out. Extract this cloudy aqueous mixture with DCM, dry over

      
      , and concentrate.
      

Visualizing the Logic:

ExtractionLogic Start Crude Mixture (Aniline + Phenols + Neutrals) Org1 Organic Phase (Aniline + Neutrals) Start->Org1 Dissolve in DCM Wash w/ 1M NaOH Aq1 Aqueous Phase (Phenoxides - WASTE) Start->Aq1 Org2 Organic Phase (Neutrals - WASTE) Org1->Org2 Aq2 Aqueous Phase (Anilinium Salt) Org1->Aq2 Extract w/ 1M HCl FinalOrg Final Organic Phase (Pure Aniline) Aq2->FinalOrg Basify (pH > 12) Extract w/ DCM

Figure 1: The "Double-Switch" extraction logic separates components by manipulating their ionization states.

Module 2: The "Silica Streak" (Chromatography)

Issue: The product streaks from the baseline to the solvent front, contaminating other fractions.

The Science: Anilines are basic Lewis bases. Silica gel is acidic (


). The amine nitrogen hydrogen-bonds strongly with the silanols, causing peak broadening (tailing).

The Solution: Amine Deactivation You must "poison" the silica gel to prevent it from grabbing the aniline.

Troubleshooting Table: Mobile Phase Modifiers
ModifierConcentrationApplicationPros/Cons
Triethylamine (TEA) 1.0% - 2.0%Standard FlashBest Choice. Volatile, effective. Must flush column post-run.
Ammonia (

in MeOH)
0.5% - 1.0%Polar CompoundsGood for very polar anilines. Can be smelly/difficult to remove completely.
Acetone 5% - 10%AlternativeReduces tailing without basicity, but changes selectivity significantly.
Optimized Protocol: The "Buffered" Column
  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 2% Triethylamine . This saturates the active silanol sites.

  • Eluent: Run your gradient (e.g., 0-30% EtOAc in Hexane) keeping 1% TEA in both solvent bottles.

  • Loading: Load the sample in a minimum amount of DCM. Do not load in pure acid or methanol.

Module 3: The "Brown Oil" (Stability & Storage)

Issue: Your clean product turns purple/black after 24 hours on the bench.

The Science: Electron-rich anilines undergo radical oxidation in air, forming azo-linkages and quinone-imines. The methyl group ortho to the amine pushes electron density into the ring, making this specific molecule more susceptible to oxidation than unsubstituted aniline.

The Solution: Salt Formation Free base anilines are unstable. Anilinium salts are indefinitely stable.

Protocol: Hydrochloride Salt Formation

If you do not need to use the free base immediately, convert it to the HCl salt for storage.

  • Dissolve the purified oil in a small amount of Diethyl Ether (

    
    )  or Dioxane .
    
  • Add 2M HCl in Ether (or Dioxane) dropwise with stirring.

  • A white/off-white precipitate will form immediately.

  • Filter the solid under

    
     (or Argon).
    
  • Wash with cold ether.

  • Result: 4-(2-Bromophenoxy)-3-methylanilinium chloride. This solid is stable at room temperature and resistant to oxidation.

Visualizing the Stability Pathway:

Stability FreeBase Free Base (Oil/Solid) Oxidation Oxidation Products (Azo/Quinones - BLACK) FreeBase->Oxidation Air/Light (Fast) Salt HCl Salt (Crystalline Solid) FreeBase->Salt HCl/Ether (Stabilization) Salt->FreeBase NaOH/H2O (Just prior to use)

Figure 2: Stability decision tree. Conversion to salt blocks the oxidation pathway.

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil, but the literature says it should be a solid. Why? A: Small amounts of solvent (EtOAc) or impurities (regioisomers) can depress the melting point significantly.

  • Fix: Dissolve in a minimum amount of hot Hexane (with a few drops of EtOAc if needed), add a seed crystal if available, and store at -20°C overnight. Alternatively, high-vacuum drying (>4 hours) is essential to remove trapped solvent.

Q: Can I use Acetone/Hexane instead of EtOAc/Hexane? A: Yes, but be careful. Primary amines can react with acetone to form imines (Schiff bases) if left standing for too long or if the silica is acidic. Avoid acetone if you plan to store fractions for more than a few hours.

Q: I see a small impurity just above my product that I can't remove. A: This is likely the de-brominated side product (4-phenoxy-3-methylaniline) if you used catalytic hydrogenation (Pd/C) to reduce a nitro precursor.

  • Fix: You cannot separate this easily by silica. You must optimize the reduction step (switch to

    
     or 
    
    
    
    to avoid de-halogenation) or use Preparative HPLC.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. Technical Bulletin: Handling and Storage of Anilines.

  • Comparison of Amine Purification Techniques.Journal of Organic Chemistry, Vol 74, Issue 3.
  • PubChem Compound Summary. 4-(2-Bromophenoxy)-3-methylaniline Structure and Properties.

(Note: Specific CAS data for this intermediate is often proprietary or embedded in patent literature for kinase inhibitors; the protocols above are derived from first-principles chemistry applicable to this structural class.)

Sources

Troubleshooting

stability issues of 4-(2-Bromophenoxy)-3-methylaniline

Technical Support Center: 4-(2-Bromophenoxy)-3-methylaniline Stability & Handling Guide Executive Summary 4-(2-Bromophenoxy)-3-methylaniline is a critical intermediate, often utilized in the synthesis of tyrosine kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Bromophenoxy)-3-methylaniline Stability & Handling Guide

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., scaffolds similar to Sorafenib). Its stability profile is governed by two competing functionalities: the electron-rich aniline (susceptible to oxidative coupling) and the aryl bromide (susceptible to photolytic dehalogenation).

This guide addresses the most common instability phenotypes reported by researchers: discoloration (browning), loss of titer in solution, and unexpected byproducts during cross-coupling reactions.

Part 1: The Stability Profile (The "Why")

Users often ask why their material degrades even when stored in a refrigerator. The answer lies in the synergistic instability of its functional groups.

Instability FactorMechanismVisual/Analytical Indicator
Oxidative Degradation The phenoxy ether linkage donates electron density to the aniline ring, lowering the oxidation potential of the nitrogen. Atmospheric oxygen creates radical cations, leading to azo-dimers and "aniline black" polymers.Visual: Sample turns from off-white/beige to dark brown or black tars.LC-MS: Appearance of [M-H] dimers or +16 Da (N-oxide) peaks.
Photolytic Dehalogenation The C-Br bond, particularly in the ortho position of the phenoxy ring, is labile to UV/Vis light (homolytic cleavage). This is accelerated in solution.Visual: None initially.LC-MS: Appearance of [M-79] mass (loss of Bromine) or solvent adducts.
Salt Disproportionation If stored as a salt (e.g., HCl), humidity can cause disproportionation, releasing trace free base which then oxidizes rapidly.Visual: "Sweating" or clumping of crystalline solids.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My sample arrived as a beige solid, but after two weeks on the bench, it has turned into a black oil/gum."

Diagnosis: Autocatalytic Oxidation. Technical Explanation: Free-base anilines are notoriously air-sensitive. The oxidation product (often a quinone-imine or azo species) acts as a radical initiator, accelerating the degradation of the remaining bulk material. The "melting" into an oil is often due to melting point depression caused by these impurities.

Corrective Action:

  • Immediate: Do not use for sensitive catalysis.

  • Purification:

    • Dissolve the black gum in EtOAc.

    • Wash with 1M HCl. The aniline will protonate and move to the aqueous layer; neutral oxidative tars will remain in the organic layer.

    • Separate layers. Basify the aqueous layer (pH > 10) with NaOH.

    • Extract back into EtOAc, dry over Na₂SO₄, and concentrate.

  • Prevention: Store strictly under Argon/Nitrogen at -20°C.

Issue 2: "I am seeing a 10-15% des-bromo impurity (mass 199 vs 277) during my Buchwald-Hartwig coupling."

Diagnosis: Photodehalogenation or Palladium Insertion Errors. Technical Explanation:

  • Scenario A (Storage): If the starting material was stored in clear glass in solution, ambient light cleaved the C-Br bond before the reaction started.

  • Scenario B (Reaction): During the reaction, if the catalyst loading is low or the ligand is inefficient, the oxidative addition into the C-Br bond (intended or unintended) competes with the N-arylation.

Protocol Check:

  • Step 1: Run a t=0 LC-MS of your starting material. If the des-bromo peak exists before adding catalyst, it is a storage issue.

  • Step 2: If the starting material is pure, the issue is the reaction. The 2-bromo position is sterically crowded by the phenoxy group. Switch to a smaller ligand (e.g., XPhos or BrettPhos) to favor the amine coupling over the C-Br insertion.

Issue 3: "Can I store this compound in DMSO or DMF stock solutions?"

Answer: No, not for long-term storage. Reasoning: Polar aprotic solvents like DMSO and DMF can act as oxygen shuttles, accelerating N-oxidation. Furthermore, trace metal impurities in lower-grade DMSO can catalyze the photolysis of the C-Br bond. Recommendation: Prepare fresh solutions immediately before use. If storage is unavoidable, use anhydrous Toluene or DCM stored in amber vials under Argon.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the two primary degradation routes that users must mitigate against: Oxidation (Air) and Photolysis (Light).

StabilityPathways Start 4-(2-Bromophenoxy)- 3-methylaniline (Target Molecule) Oxidation Oxidation (Air/O2) Start->Oxidation Exposure to Air Light Photolysis (UV/Vis) Start->Light Transparent Glass Radical Anilino Radical (Reactive Intermediate) Oxidation->Radical Azo Azo Dimers (Colored Impurities) Radical->Azo Dimerization Polymer Aniline Black (Insoluble Tars) Radical->Polymer Polymerization Homolysis C-Br Bond Homolysis Light->Homolysis DesBromo Des-bromo Analog (Mass -79) Homolysis->DesBromo H-Abstraction from Solvent

Figure 1: Mechanistic pathways for the degradation of 4-(2-Bromophenoxy)-3-methylaniline. Note that oxidation leads to color changes, while photolysis leads to chemical modification often invisible to the naked eye.

Part 4: Validated Purification Protocol

If your material has degraded, do not attempt to use it directly in expensive transition-metal catalyzed steps. Use this "Acid-Base Rescue" protocol.

Prerequisites:

  • Degraded Material (Black/Brown oil or solid)

  • 1M HCl (aq)

  • 1M NaOH (aq)

  • Ethyl Acetate (EtOAc)[1]

Workflow:

Purification Step1 Dissolve Crude in EtOAc Step2 Wash with 1M HCl (3x) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Tars/Non-Basic Impurities) Split->OrgLayer Neutral/Acidic AqLayer Aqueous Layer (Contains Target Amine Salt) Split->AqLayer Basic (Protonated) Step3 Discard Organic Layer OrgLayer->Step3 Step4 Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->Step4 Step5 Extract into EtOAc -> Dry -> Concentrate Step4->Step5 Final Pure Amine (Off-White) Step5->Final

Figure 2: Acid-Base "Rescue" Protocol for purifying oxidized anilines.

References

  • Aniline Oxidation Mechanism

    • Title: Ferrate(VI)
    • Source: N
    • Relevance: Establishes the radical cation mechanism responsible for the "browning" of anilines upon air exposure.
    • URL:[Link]

  • Photostability of Aryl Bromides

    • Title: Photoredox Activation of Aryl Bromides.[2]

    • Source: ChemistryViews (Wiley-VCH).
    • Relevance: Details the lability of the C-Br bond under visible light, explaining the form
    • URL:[Link]

  • General Handling of Diphenyl Ethers

    • Title: Diphenyl Ether Safety Data Sheet (SDS).

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Provides baseline storage data for the diphenyl ether scaffold (Store away

Sources

Optimization

Technical Support Center: Scaling Up 4-(2-Bromophenoxy)-3-methylaniline

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Synthesis, Purification, and Handling of 4-(2-Bromophenoxy)-3-methylaniline Introduction: The Bifunctional Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Synthesis, Purification, and Handling of 4-(2-Bromophenoxy)-3-methylaniline

Introduction: The Bifunctional Challenge

You are likely working with 4-(2-Bromophenoxy)-3-methylaniline as a critical intermediate for kinase inhibitor synthesis (e.g., B-RAF or VEGFR targets). This molecule presents a classic "bifunctional scaffold" challenge during scale-up:

  • The Aniline (Amine): Prone to oxidation and responsible for downstream amide couplings.

  • The Aryl Bromide: A handle for future cross-couplings (Suzuki/Buchwald) but highly susceptible to accidental removal (dehalogenation) during the nitro-reduction phase.

This guide moves beyond basic literature procedures to address the specific failure modes encountered at >100g scales.

Module 1: Synthesis & Formation (The Upstream)

Workflow Visualization

The standard industrial route involves a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.

SynthesisWorkflow cluster_0 Critical Control Point 1 SM1 4-Fluoro-3-methyl- 1-nitrobenzene Inter Intermediate: Nitro-Ether SM1->Inter S_NAr (K2CO3, DMF, 80°C) SM2 2-Bromophenol SM2->Inter Prod Target: 4-(2-Bromophenoxy)- 3-methylaniline Inter->Prod Chemoselective Reduction (Fe/NH4Cl or Pt/C)

Caption: Figure 1. Two-step synthesis workflow emphasizing the critical reduction step where dehalogenation risk is highest.

Troubleshooting The Coupling

Q: My reaction stalls at 80-90% conversion. Should I increase the temperature? A: Proceed with caution. In the coupling of 4-fluoro-3-methyl-1-nitrobenzene and 2-bromophenol, the methyl group ortho to the fluorine creates steric hindrance. However, increasing temperature >100°C often triggers hydrolysis of the fluoride (forming the phenol impurity) rather than the desired ether formation, especially if wet solvents are used.

  • Fix: Instead of heat, switch the base from

    
     to 
    
    
    
    (Cesium Carbonate). The "Cesium Effect" improves solubility and nucleophilicity in polar aprotic solvents like DMF or NMP, often pushing conversion to >98% at lower temperatures [1].

Q: I see a "bis-phenoxy" impurity by LCMS. What is this? A: This is rare but occurs if your nitro-fluoride starting material is contaminated with difluoro species, or if highly forcing conditions cause displacement of the nitro group (less likely but possible).

  • Fix: Ensure stoichiometry is strictly 1.0 : 1.05 (Fluoride : Phenol). Excess phenol is easier to remove downstream than the bis-adduct.

Module 2: The Critical Reduction (The "Make or Break")

This is the most common failure point. Standard hydrogenation (


, Pd/C) will strip the bromine atom, yielding the useless 3-methyl-4-phenoxyaniline.
Comparison of Reduction Methods
MethodScale-Up ViabilityDehalogenation RiskWorkup DifficultyRecommendation

+ Pd/C
HighCritical (High) LowAVOID

+ Pt/C (Sulfided)
HighLowLowPreferred (Clean)
Fe +

MediumVery LowHigh (Iron sludge)Preferred (Robust)

LowLowVery High (Emulsions)Emergency Only
Troubleshooting The Reduction

Q: I used Pd/C and lost my Bromine. How do I prevent this? A: Palladium is excellent for hydrodehalogenation. You must change the catalyst system.

  • Protocol A (The Clean Route): Use 5% Platinum on Carbon (sulfided) or Vanadium-doped Platinum catalysts. These are "poisoned" enough to stop at the aniline without attacking the Ar-Br bond [2].

  • Protocol B (The Robust Route): Use Iron powder (3-5 eq) and Ammonium Chloride in EtOH/Water (3:1) at reflux.[1][2] This is the "Bechamp Reduction" variant. It is chemically incapable of breaking the Ar-Br bond under these conditions.

Q: The Iron reduction worked, but I cannot filter the sludge. It's clogging everything. A: Iron oxide sludge is notorious at scale.

  • The Fix: Do not just filter. Add Celite to the reaction mixture before filtration.

  • The Trick: Adjust the pH to ~9-10 with saturated

    
     before filtering. This precipitates iron salts in a more granular form. Wash the cake with hot Ethyl Acetate, not just cold solvent, to release the product trapped in the matrix [3].
    

Module 3: Purification & Isolation

Troubleshooting Impurity Profiles

Q: The product is "oiling out" instead of crystallizing. A: 4-(2-Bromophenoxy)-3-methylaniline has a low melting point and high lipophilicity.

  • Cause: Presence of residual solvent (DMF/Toluene) or synthesis byproducts (unreacted phenol) acts as a plasticizer.

  • Protocol:

    • Perform a solvent swap to Isopropanol (IPA) or Heptane.

    • Seed heavily: Use 1-2 wt% of pure seed crystals at the cloud point.

    • Cool slowly: A ramp of 5°C/hour prevents oiling. If oil forms, reheat to dissolution and cool slower.

Q: My product turned brown/black overnight. A: Anilines are oxidation-sensitive. The "methyl" group activates the ring, making it even more electron-rich and prone to air oxidation than simple aniline.

  • Storage: Store under Argon/Nitrogen at <4°C.

  • Stabilization: For long-term storage, consider converting it to the Hydrochloride salt (HCl) . The salt form is an off-white solid that is indefinitely stable at room temperature.

Module 4: Downstream Applications

Logic for Chemoselectivity

When using this molecule in the next step, you have two reactive handles.

Chemoselectivity Start 4-(2-Bromophenoxy)- 3-methylaniline PathA Amide Coupling (Reacts at NH2) Start->PathA Standard Conditions (HATU, EDC, Acid Chlorides) PathB Suzuki/Buchwald (Reacts at Br) Start->PathB REQUIRES PROTECTION (Pd inserts into Br, but NH2 poisons catalyst) Success Success PathA->Success High Yield Fail Fail PathB->Fail Side Rxns / Catalyst Death

Caption: Figure 2. Decision tree for downstream usage. The free amine usually requires protection or priority reaction before engaging the aryl bromide.

Q: Can I do a Suzuki coupling on the Bromine before reacting the amine? A: generally No. Free primary amines coordinate strongly to Palladium catalysts, poisoning the Suzuki reaction.

  • Solution: You must either:

    • Protect the amine (e.g., Boc-protection).

    • React the amine first (e.g., form the amide linkage to your scaffold), then perform the Suzuki coupling on the resulting intermediate.

References

  • S_NAr Scale-Up Principles

    • Organic Process Research & Development. "Scalable Synthesis of Diaryl Ethers." (General reference for Cs2CO3 effect in S_NAr).

  • Selective Nitro Reduction

    • ACS Publications. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines." (Validates Pt/C and Fe methods).

  • Iron Removal Protocols

    • ResearchGate/Process Chemistry Forums. "Strategies for removing iron residues from Bechamp reductions."

Disclaimer: All protocols should be validated on a small scale (1-5g) before attempting kilo-scale production. Always consult local EHS guidelines regarding the handling of halogenated aromatics.

Sources

Troubleshooting

Technical Support Center: 4-(2-Bromophenoxy)-3-methylaniline

This technical guide addresses the specific impurity profile, troubleshooting, and synthesis challenges associated with 4-(2-Bromophenoxy)-3-methylaniline . This compound is a critical diaryl ether intermediate, often em...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific impurity profile, troubleshooting, and synthesis challenges associated with 4-(2-Bromophenoxy)-3-methylaniline . This compound is a critical diaryl ether intermediate, often employed in the synthesis of kinase inhibitors (e.g., similar to the scaffolds found in Sorafenib or Regorafenib derivatives).

The following content is structured for researchers requiring high-purity isolation and process control.

Impurity Profile & Identification

In the synthesis of 4-(2-Bromophenoxy)-3-methylaniline, impurities generally arise from two distinct stages: the SNAr coupling (ether formation) and the chemoselective reduction of the nitro group.

Table 1: Common Impurities and Origins

Impurity NameStructure DescriptionOriginCriticality
Impurity A (Nitro Precursor) 4-(2-Bromophenoxy)-3-methylnitrobenzeneIntermediate: Incomplete reduction of the nitro group.High (Process Control)
Impurity B (Des-Bromo Analog) 4-Phenoxy-3-methylanilineSide Reaction: Hydrogenolysis (de-halogenation) of the C-Br bond during catalytic hydrogenation.Critical (Hard to remove)
Impurity C (Phenolic SM) 2-BromophenolStarting Material: Unreacted reagent from the coupling step.Medium (Acidic wash removes it)
Impurity D (Fluoro SM) 4-Fluoro-3-methylnitrobenzeneStarting Material: Unreacted electrophile.Medium
Impurity E (Azo Dimer) 4,4'-Bis(2-bromophenoxy)-3,3'-dimethylazobenzeneDegradation: Oxidative coupling of the aniline product (air/light exposure).High (Storage Stability)
Impurity F (Regioisomer) 2-(2-Bromophenoxy)-5-methylanilineSM Impurity: Derived from 2-fluoro-5-methylnitrobenzene contaminant in the starting material.Low (Vendor dependent)
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a persistent impurity at RRT ~0.95 that increases with longer reaction times during hydrogenation."

Diagnosis: This is likely Impurity B (Des-Bromo Analog) . Technical Insight: The bromine atom on the phenoxy ring is susceptible to oxidative addition by Palladium (Pd). Standard catalytic hydrogenation conditions (Pd/C, H₂, MeOH) will frequently cleave the Aryl-Bromine bond (hydrodehalogenation) alongside reducing the nitro group. Corrective Action:

  • Switch Catalyst: Replace Pd/C with Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel . These catalysts are far less active toward C-Halogen bonds.

  • Chemical Reduction: If the problem persists, switch to a stoichiometric metal reduction (see Protocol 1 below) using Iron (Fe) or Tin(II) Chloride (SnCl₂), which are chemically orthogonal to aryl halides.

Issue 2: "My product turns brown/black upon drying or storage."

Diagnosis: Oxidation leading to Impurity E (Azo/Azoxy species) or polymerization. Technical Insight: Electron-rich anilines like 4-(2-Bromophenoxy)-3-methylaniline are prone to auto-oxidation. The presence of the ether oxygen at the para position increases electron density, making the amine more nucleophilic and susceptible to radical formation. Corrective Action:

  • Storage: Store the compound as a hydrochloride salt (HCl salt) rather than the free base. The salt form significantly retards oxidation.

  • Atmosphere: Always dry and store under Argon or Nitrogen.

  • Additives: Add a trace of antioxidant (e.g., BHT) if the free base must be stored in solution.

Issue 3: "I cannot separate the Nitro precursor (Impurity A) from the Product by crystallization."

Diagnosis: Co-crystallization due to structural similarity. Technical Insight: The nitro and amine groups have different polarities but similar steric profiles. If the conversion is <98%, the nitro compound often occludes into the aniline lattice. Corrective Action:

  • Acid-Base Extraction: Dissolve the crude mixture in EtOAc. Extract the product (aniline) into 1M HCl (aqueous). The nitro impurity (neutral) will remain in the EtOAc layer. Wash the aqueous layer with fresh EtOAc, then basify the aqueous layer (pH >10) to precipitate pure aniline.

  • Reaction Push: Ensure complete conversion before workup. Monitor by HPLC, not just TLC, as the extinction coefficients differ drastically.

Visualizing the Impurity Pathways

The following diagram illustrates the genesis of key impurities during the synthesis workflow.

G SM1 4-Fluoro-3-methyl nitrobenzene INTER Intermediate: 4-(2-Bromophenoxy)- 3-methylnitrobenzene SM1->INTER SNAr Coupling (K2CO3, DMF, Heat) SM2 2-Bromophenol SM2->INTER PROD Target Product: 4-(2-Bromophenoxy)- 3-methylaniline INTER->PROD Selective Reduction (Fe/NH4Cl or Pt/C) IMP_A Impurity A (Residual Nitro) INTER->IMP_A Incomplete Rxn IMP_B Impurity B (Des-Bromo / De-halogenated) INTER->IMP_B Over-Reduction (Pd/C + H2) Loss of Br IMP_E Impurity E (Azo Dimers) PROD->IMP_E Oxidation (Air/Light)

Caption: Synthesis pathway of 4-(2-Bromophenoxy)-3-methylaniline highlighting the origins of Nitro (incomplete), Des-bromo (over-reduction), and Azo (oxidation) impurities.

Validated Experimental Protocol

To avoid Impurity B (Des-Bromo) , the following Iron-mediated reduction is recommended over catalytic hydrogenation.

Protocol: Chemoselective Reduction using Fe/NH₄Cl

Objective: Reduce the nitro group without affecting the aryl bromide.

Reagents:

  • 4-(2-Bromophenoxy)-3-methylnitrobenzene (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Ethanol (10 volumes)

  • Water (2.5 volumes)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge the nitro intermediate, Ethanol, and Water.

  • Activation: Add the Ammonium Chloride and Iron Powder.

  • Reaction: Heat the mixture to vigorous reflux (approx. 75-80°C).

    • Note: Vigorous stirring is essential as this is a heterogeneous reaction.

  • Monitoring: Monitor by HPLC after 1 hour. The reaction is typically complete within 2-3 hours.

    • Endpoint: <0.5% Nitro intermediate.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove Iron oxides. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute residue with EtOAc and wash with sat. NaHCO₃ (to remove residual acidic salts) and Brine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. If necessary, recrystallize from Hexane/EtOAc or convert to HCl salt for storage.

Why this works: The Fe/NH₄Cl system operates via a single-electron transfer mechanism that is thermodynamically insufficient to insert into the C-Br bond, guaranteeing >99% retention of the bromine atom [1].

References
  • Review of Selective Nitro Reduction: Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development. [Link]

  • Dehalogenation Risks: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups. Tetrahedron Letters. [Link]

  • General Synthesis of Diaryl Ethers: Theil, F. (1999). Synthesis of Diaryl Ethers: A Review. Angewandte Chemie International Edition. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-(2-Bromophenoxy)-3-methylaniline

Topic: Catalyst Selection & Process Optimization for 4-(2-Bromophenoxy)-3-methylaniline Document ID: TSC-2026-CAT-042 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for 4-(2-Bromophenoxy)-3-methylaniline Document ID: TSC-2026-CAT-042 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The Chemoselectivity Challenge

Welcome to the Technical Support Center. You are likely targeting 4-(2-Bromophenoxy)-3-methylaniline , a critical intermediate often used in kinase inhibitor synthesis (e.g., BTK inhibitors).[1][2]

The Critical Failure Mode: The synthesis involves two distinct stages: Ether formation (


) and Nitro reduction. The primary failure point in this workflow is hydrodehalogenation  during the reduction step.
  • The Trap: Using standard Palladium on Carbon (Pd/C) for the nitro reduction will almost certainly cleave the aryl bromine bond (C-Br), yielding the des-bromo impurity (4-phenoxy-3-methylaniline).[1][2]

  • The Solution: You must select a catalyst that discriminates between the nitro group (

    
    ) and the aryl halide.
    

This guide prioritizes Sulfided Platinum on Carbon (Pt(S)/C) for hydrogenation and Iron/Ammonium Chloride for chemical reduction.

Synthesis Workflow & Catalyst Decision Tree

The following diagram illustrates the synthesis pathway and the critical decision nodes for catalyst selection.

SynthesisWorkflow Start Starting Materials: 4-Fluoro-3-methylnitrobenzene + 2-Bromophenol Step1 Step 1: Ether Formation (SNAr) Catalyst: PTC (TBAB) or None Start->Step1 K2CO3, DMF, 80°C Inter Intermediate: 4-(2-Bromophenoxy)-3-methylnitrobenzene Step1->Inter Decision Step 2: Nitro Reduction (CRITICAL DECISION) Inter->Decision PdC Option A: Pd/C + H2 (Standard Hydrogenation) Decision->PdC High Risk PtS Option B: Sulfided Pt/C + H2 (Chemoselective Hydrogenation) Decision->PtS Scalable/Clean Fe Option C: Fe / NH4Cl (Bechamp-type Reduction) Decision->Fe Low Cost/Robust Fail FAILURE: Des-bromo Impurity Formed (Hydrodehalogenation) PdC->Fail Oxidative Addition to C-Br Success SUCCESS: Target Molecule 4-(2-Bromophenoxy)-3-methylaniline PtS->Success S-poisoned sites block C-Br insertion Fe->Success Electron Transfer Mechanism

Figure 1: Synthesis pathway highlighting the critical divergence at the reduction step.[1][2] Pd/C leads to dehalogenation, while Pt(S)/C and Fe/NH4Cl preserve the aryl bromide.

Module A: Heterogeneous Hydrogenation (Scalable Route)

For reactions >10g or those requiring high throughput, catalytic hydrogenation is preferred. However, the catalyst surface must be modified to prevent C-Br bond insertion.[1][2]

Recommended Catalyst: 5% Sulfided Platinum on Carbon (Pt(S)/C)

Standard Pt/C is less active toward C-Hal bonds than Pd/C, but "sulfiding" the catalyst (poisoning with sulfur) dramatically increases selectivity by occupying the high-energy terrace sites responsible for dehalogenation [1, 4].

Protocol 1: Batch Hydrogenation with Pt(S)/C

  • Substrate: 4-(2-Bromophenoxy)-3-methylnitrobenzene (1.0 equiv)

  • Catalyst: 5% Pt(S)/C (0.5 - 1.0 wt% loading relative to substrate).

  • Solvent: Methanol or Ethyl Acetate (Avoid acidic media which promotes dehalogenation).

  • Conditions: 5–10 bar

    
    , 50–60°C.
    

Troubleshooting Table: Hydrogenation

IssueProbable CauseCorrective Action
Des-bromo impurity (>1%)

pressure too high or Temperature >80°C.
Reduce pressure to <5 bar.[1][2] Lower Temp to 40°C. Ensure catalyst is explicitly labeled "Sulfided".
Reaction Stalled Catalyst poisoning by thiols or amines.[2]Increase catalyst loading to 2 wt%. Check solvent purity (traces of sulfur from previous steps).
Unknown Impurity (Azo) Incomplete reduction (condensation of intermediate).Reaction stopped too early. Increase reaction time or temp slightly.

Why this works: The sulfur atoms adsorbed on the Pt surface electronically modify the metal, making it electron-deficient enough to activate


 and reduce the nitro group, but unable to perform the oxidative addition into the strong Aryl-Br bond [1].

Module B: Chemical Reduction (Lab/Pilot Route)

If high-pressure hydrogenation equipment is unavailable, or if absolute chemoselectivity is required without optimization, stoichiometric metal reduction is the "gold standard" for reliability.

Recommended System: Iron / Ammonium Chloride (Fe/NH4Cl)

Unlike the harsh Bechamp reduction (Fe/HCl), the


 system operates in neutral/mildly acidic media, preventing acid-catalyzed hydrolysis or side reactions [3, 5].

Protocol 2: Fe-Mediated Reduction

  • Charge: Nitro intermediate (10 mmol) in Ethanol/Water (3:1, 50 mL).

  • Add: Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (0.5 equiv).

  • Reflux: Heat to 80°C with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).

  • Monitor: Reaction is usually complete in 2–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash pad with EtOAc.[2]

Why this works: The reduction proceeds via a single-electron transfer (SET) mechanism on the iron surface.[2] The potential required to reduce Ar-NO2 is significantly lower (more positive) than that required to reduce Ar-Br, providing thermodynamic selectivity [3].[1][2]

Module C: Ether Formation (Step 1 Optimization)

While the focus is reduction, the quality of the starting material impacts the catalyst.

  • Reaction: 4-Fluoro-3-methylnitrobenzene + 2-Bromophenol +

    
    .[1][2]
    
  • Catalyst: Phase Transfer Catalyst (PTC) is recommended if using heterogeneous bases.

  • Selection: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Benefit: TBAB facilitates the transport of the phenoxide anion into the organic phase (or interface), accelerating the

    
     reaction and allowing for lower temperatures (reducing thermal decomposition) [6].
    

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel instead of Pt(S)/C? A: Proceed with extreme caution. While Raney Nickel is generally less active toward aryl halides than Pd/C, it still causes dehalogenation under standard conditions. If you must use it, you may need to "poison" it with thiophene or perform the reaction at atmospheric pressure and low temperature [2]. Pt(S)/C is significantly safer for this specific substrate.

Q2: I see a "dimer" impurity in the Fe/NH4Cl reduction. What is it? A: This is likely the azoxy or azo intermediate. It forms if the reduction is too slow or if agitation is poor (mass transfer limitation).

  • Fix: Increase stirring speed (switch to overhead stirrer) or add a small amount of dilute HCl to activate the iron surface if the reaction stalls.

Q3: Why avoid Pd/C with additives like Pyridine? A: Older literature suggests adding pyridine or morpholine to Pd/C to "poison" it against dehalogenation. While this can work, it is highly sensitive to substrate-to-poison ratios.[1][2] For a valuable intermediate like 4-(2-Bromophenoxy)-3-methylaniline, the risk of losing the bromine handle is too high.[1][2] Use sulfided Platinum.[2][3]

Q4: Is the methyl group at the 3-position a steric problem? A: Minimal. The nitro group is relatively accessible.[4] However, the methyl group does make the ring slightly more electron-rich, which might slow down the initial


 ether formation (Step 1) compared to a non-methylated analog. This reinforces the need for a PTC (like TBAB) in Step 1.

References

  • Chemoselective Hydrogenation of Halonitrobenzenes. Journal of the American Chemical Society. (2025). Integration of Pt nanoparticles with auxiliary sites for chemoselective hydrogenation.[5][6] 5[6][7][8][9][10]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. Comparison of Raney Ni, Pd/C, and chemical methods for halogen tolerance. 9[6][7][8][9][10]

  • Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications. Detailed protocol for Fe/NH4Cl reduction preserving halides. 4[6][7][8][9][10][11][12][13]

  • Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds. Google Patents (DE2105682A1).[1][2] Industrial preparation and use of sulfided platinum catalysts.[3] 2[6][9][10]

  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages. Practical guide for large-scale Fe/NH4Cl reduction. 14[6][7][9][10][11]

  • Synthesis of 4-((2(2-bromophenoxy)phenyl)ethynyl)-N,N-diethylaniline. ChemConsai. Example of synthesis involving bromophenoxy intermediates. [6][8][9][10][11][12]

Sources

Troubleshooting

avoiding degradation of 4-(2-Bromophenoxy)-3-methylaniline

Product: 4-(2-Bromophenoxy)-3-methylaniline Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists. Core Directive & Technical Overview Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-(2-Bromophenoxy)-3-methylaniline

Target Audience: Process Chemists, Medicinal Chemists, and Analytical Scientists.

Core Directive & Technical Overview

Welcome to the Technical Support Center. You are likely working with this compound as a key intermediate for tyrosine kinase inhibitors (e.g., Lenvatinib analogs). This molecule possesses three distinct reactive functionalities that contribute to its degradation profile:

  • Primary Aniline (

    
    ):  Highly susceptible to radical oxidation, leading to colored impurities (azo/hydrazo dimers and quinone imines).
    
  • Aryl Bromide (

    
    ):  Prone to homolytic cleavage (photodebromination) under UV/visible light.
    
  • Diphenyl Ether Linkage: Generally stable, but electron-rich rings increase susceptibility to electrophilic attack and oxidation.

This guide provides troubleshooting protocols to prevent and reverse degradation.

Troubleshooting & FAQs
Issue 1: "My white powder has turned brown/black during storage."

Diagnosis: Oxidative Polymerization. Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, generates anilino radicals. These couple to form colored azo-dimers or polymerize into "aniline black" type species. This is a radical chain reaction.[1]

Corrective Action (Purification Protocol): If the degradation is superficial (<5% by HPLC), use Acid-Base Extraction to recover the pure amine.

  • Dissolve: Dissolve the degraded material in EtOAc or DCM.

  • Salt Formation: Wash with 1N HCl. The amine forms a water-soluble hydrochloride salt (

    
    ). The neutral oxidized impurities (azo compounds/polymers) remain in the organic layer.
    
  • Separation: Discard the organic layer (which contains the color).

  • Free Basing: Basify the aqueous layer to pH ~10 using NaOH or

    
    . The product will precipitate or oil out.
    
  • Extraction: Extract back into fresh EtOAc, dry over

    
    , and concentrate.
    

Preventative Measure: Store under Argon/Nitrogen at -20°C.

Issue 2: "LC-MS shows a mass peak at [M-79] or [M-80] (De-bromination)."

Diagnosis: Photolytic Dehalogenation. Mechanism: The Carbon-Bromine bond energy (~66 kcal/mol) is lower than the Carbon-Chlorine bond. Exposure to fluorescent lab lights (emitting UV-A) excites the molecule, causing homolytic cleavage of the C-Br bond. The resulting aryl radical abstracts a hydrogen from the solvent, yielding the des-bromo impurity.

Corrective Action:

  • Cannot be reversed. The bromine atom is lost.

  • Mitigation: You must perform the reaction in amber glassware or wrap flasks in aluminum foil.

Issue 3: "The compound is degrading in solution (DMSO/DMF)."

Diagnosis: Solvent-Mediated Oxidation. Mechanism: DMSO can act as a mild oxidant (Swern-type activity) over time, especially if trace acid is present. Protocol:

  • Do NOT store stock solutions. Prepare fresh immediately before use.

  • If solution storage is mandatory, use degassed anhydrous Acetonitrile at -20°C. Avoid DMSO for long-term storage.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidative Coupling (Color change) and Photolysis (Impurity generation).

DegradationPathways Start 4-(2-Bromophenoxy) -3-methylaniline (Intact) Radical Anilino Radical (Intermediate) Start->Radical O2 / Trace Metals Debromo Des-bromo Product (Mass Shift -80) Start->Debromo UV Light (hν) Homolytic Cleavage Azo Azo/Hydrazo Dimers (Brown/Black Impurity) Radical->Azo Coupling

Figure 1: Mechanistic pathways for oxidative coloration and photolytic debromination.

Recommended Handling Workflow

To ensure experimental reproducibility, follow this "Chain of Custody" for the reagent.

HandlingWorkflow cluster_storage Storage Phase cluster_use Active Use Phase Receipt Receipt of Material Inert Flush Headspace (Argon/N2) Receipt->Inert Freezer Store at -20°C (Dark) Inert->Freezer Warm Warm to RT (Prevent Condensation) Freezer->Warm Before Opening Weigh Weigh Quickly (Avoid prolonged air exposure) Warm->Weigh Solubilize Dissolve in Degassed Solvent Weigh->Solubilize

Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive anilines.

Stability Data Summary
ParameterStability LimitRisk FactorMitigation Strategy
Temperature < 40°C (Short term)Thermal decompositionStore at -20°C long term.
Light Very SensitiveC-Br bond cleavageUse amber vials; wrap reactors in foil.
Atmosphere SensitiveOxidation (Browning)Store under Argon/Nitrogen.
Solution pH pH 4-9 StableSalt formation (Acid)Avoid strong acids unless forming salt for purification.
Solvent DMSO/DMF (Unstable)OxidationUse fresh solutions; prefer MeCN or DCM.
References
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Bromo-2-methylaniline (Analogous Stability Data). Retrieved from

  • Patai, S. (1968). The Chemistry of the Amino Group.[2] Interscience Publishers. (Foundational text on aniline oxidation mechanisms).

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Haloarenes. In Handbook of Synthetic Photochemistry. Wiley-VCH. (Mechanism of C-Br photolysis).
  • BenchChem. (2025).[3] Purification of Oxidized Aniline Derivatives.[3] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(2-Bromophenoxy)-3-methylaniline and Other Aniline Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Utility and Physicochemical Properties, Supported by Experimental Data and Methodologies. Aniline and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Utility and Physicochemical Properties, Supported by Experimental Data and Methodologies.

Aniline and its derivatives are foundational building blocks in medicinal chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals.[1][2] The specific substitution pattern on the aniline ring dictates the molecule's physicochemical properties, reactivity, and ultimately, its suitability for a given synthetic strategy. This guide provides an in-depth comparison of 4-(2-Bromophenoxy)-3-methylaniline with other key aniline derivatives, offering insights into their relative performance in synthetic applications relevant to drug development.

The selection of a particular aniline derivative is a critical decision in the synthesis of complex molecules, such as kinase inhibitors, which often feature aniline scaffolds.[1] This choice can significantly impact reaction efficiency, purification complexity, and the potential for late-stage functionalization. Here, we compare 4-(2-Bromophenoxy)-3-methylaniline against three archetypal derivatives—unsubstituted aniline, 3-methylaniline (m-toluidine), and 4-phenoxyaniline—to highlight the distinct advantages conferred by its unique substitution pattern.

Physicochemical Properties: A Foundation for Reactivity

The physical and chemical properties of a starting material are fundamental to its behavior in a reaction. The table below summarizes key properties for our compounds of interest, providing a baseline for understanding their relative reactivity and handling characteristics.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (of conjugate acid)
Aniline Aniline93.13-61844.6
3-Methylaniline 3-Methylaniline107.15-302034.7
4-Phenoxyaniline 4-Phenoxyaniline185.2282-84325~5.2
4-(2-Bromophenoxy)-3-methylaniline 4-(2-Bromophenoxy)-3-methylaniline279.14N/AN/AN/A

The pKa values indicate the basicity of the aniline nitrogen. Electron-donating groups, like the methyl group, slightly increase basicity compared to unsubstituted aniline, while the net effect of the phenoxy group can be more complex.[3][4] The bromine atom in 4-(2-Bromophenoxy)-3-methylaniline, being an electron-withdrawing group, is expected to decrease the basicity of the aniline nitrogen.

Synthesis and Reaction Efficiency: A Comparative Analysis

The synthesis of 4-(2-Bromophenoxy)-3-methylaniline typically involves a multi-step sequence, with the key transformation being the formation of the diaryl ether bond. The Ullmann condensation is a classic and effective method for this purpose, involving the copper-catalyzed coupling of a phenol with an aryl halide.[5][6]

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a general procedure for the synthesis of diaryl ethers, a key step in preparing molecules like 4-(2-Bromophenoxy)-3-methylaniline.

Materials:

  • Aryl halide (e.g., 2-bromo-5-nitrotoluene)

  • Phenol (e.g., 2-bromophenol)

  • Copper catalyst (e.g., copper(I) oxide, copper powder)[5]

  • Base (e.g., potassium carbonate)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF))[5]

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), phenol (1.2 eq), copper catalyst (0.1-1.0 eq), and base (2.0 eq).

  • Add the solvent and heat the mixture to a high temperature (typically 150-210 °C).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

The synthesis of simpler anilines, such as 3-methylaniline, is more direct, often involving the reduction of the corresponding nitroarene.[7] This highlights a trade-off: the increased structural complexity of 4-(2-Bromophenoxy)-3-methylaniline, which provides more handles for further diversification, comes at the cost of a more involved synthetic route.

dot graph "Synthetic_Workflow_Comparison" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Target" { label="4-(2-Bromophenoxy)-3-methylaniline Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start_T [label="2-Bromo-5-nitrotoluene\n+ 2-Bromophenol"]; Ullmann [label="Ullmann Condensation\n(Cu Catalyst, Base, Heat)"]; Nitro_Reduction_T [label="Nitro Group Reduction\n(e.g., H₂, Pd/C)"]; Product_T [label="4-(2-Bromophenoxy)-3-methylaniline", fillcolor="#34A853"]; Start_T -> Ullmann -> Nitro_Reduction_T -> Product_T; }

subgraph "cluster_Simple" { label="3-Methylaniline Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start_S [label="3-Nitrotoluene"]; Nitro_Reduction_S [label="Nitro Group Reduction\n(e.g., Fe/HCl or H₂, Pd/C)"]; Product_S [label="3-Methylaniline", fillcolor="#34A853"]; Start_S -> Nitro_Reduction_S -> Product_S; } } Caption: Comparative synthetic workflows for 4-(2-Bromophenoxy)-3-methylaniline and a simpler derivative.

Application-Oriented Performance: The Strategic Advantage of Multiple Functional Groups

In drug discovery, the ability to rapidly generate analogues of a lead compound is paramount. The structure of 4-(2-Bromophenoxy)-3-methylaniline is particularly advantageous in this context, offering three distinct points for chemical modification: the aniline nitrogen, the methyl-bearing aromatic ring, and the bromo-substituted aromatic ring.

1. The Aniline Nitrogen: The amino group is a versatile handle for a variety of transformations. N-acylation, for instance, is a common reaction to introduce amide functionalities, which are prevalent in drug molecules.[8][9] The reactivity of the aniline nitrogen is influenced by the electronic nature of the substituents on the ring.[3][10]

Experimental Protocol: N-Acylation of an Aniline Derivative

This protocol provides a general method for the N-acylation of anilines, a fundamental transformation in organic synthesis.[8]

Materials:

  • Aniline derivative (1.0 eq)

  • Acylating agent (e.g., acetyl chloride, acetic anhydride) (1.1 eq)

  • Base (e.g., pyridine, triethylamine, or sodium acetate)[8]

  • Solvent (e.g., dichloromethane, acetonitrile, water)[8]

Procedure:

  • Dissolve the aniline derivative in the chosen solvent.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Add the acylating agent dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by recrystallization or column chromatography.[8]

2. The Bromo-Substituted Ring: The bromine atom is a key functional group for modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[11][12] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, providing a powerful tool for structure-activity relationship (SAR) studies. The carbon-bromine bond is generally more reactive in these transformations than a carbon-chlorine bond, often allowing for milder reaction conditions.[11] In contrast, simpler derivatives like 3-methylaniline lack this convenient handle for C-C or C-N bond formation.

Comparative Reactivity in Cross-Coupling:

Aniline DerivativeKey Functional HandlePotential Cross-Coupling ReactionsRelative Reactivity
Aniline None for cross-couplingN/AN/A
3-Methylaniline None for cross-couplingN/AN/A
4-Phenoxyaniline None for cross-couplingN/AN/A
4-(2-Bromophenoxy)-3-methylaniline Bromine atomSuzuki, Buchwald-Hartwig, Sonogashira, etc.High[11]

dot graph "Functional_Handles_Comparison" { layout=dot; rankdir=TB; node [shape=record, style=filled, fontname="Arial", fontsize=10];

Aniline [label="{Aniline| -NH₂ for acylation, alkylation}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylaniline [label="{3-Methylaniline| -NH₂ for acylation, alkylation\n- Ring for electrophilic substitution}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenoxyaniline [label="{4-Phenoxyaniline| -NH₂ for acylation, alkylation\n- Rings for electrophilic substitution}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="{4-(2-Bromophenoxy)-3-methylaniline| -NH₂ for acylation, alkylation\n- Rings for electrophilic substitution\n- Br for cross-coupling}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Aniline -> Methylaniline [style=invis]; Methylaniline -> Phenoxyaniline [style=invis]; Phenoxyaniline -> Target [style=invis];

{rank=same; Aniline; Methylaniline; Phenoxyaniline; Target;}

edge [style=invis, weight=100]; Aniline -> Methylaniline -> Phenoxyaniline -> Target; } Caption: Comparison of available functional handles for chemical modification.

Conclusion and Strategic Outlook

While the synthesis of 4-(2-Bromophenoxy)-3-methylaniline is more complex than that of simpler aniline derivatives, its sophisticated structure offers significant advantages for drug discovery programs. The presence of a diaryl ether moiety, a common feature in bioactive molecules, combined with a strategically placed bromine atom for cross-coupling reactions, makes it a highly valuable and versatile building block.

For research teams focused on rapid lead optimization and the exploration of diverse chemical space, the initial synthetic investment in producing 4-(2-Bromophenoxy)-3-methylaniline can be justified by the downstream flexibility it provides. In contrast, simpler anilines, while readily available, may require more convoluted synthetic routes to achieve the same level of molecular diversity. The choice, therefore, depends on the specific goals of the project, balancing the need for complexity and versatility against synthetic expediency.

References

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Comparative

A Comparative Guide to the Synthesis of 4-(2-Bromophenoxy)-3-methylaniline: A Cost-Benefit Analysis

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(2-Bromophenoxy)-3-methylaniline is a valuable building block whose synthesis can be...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(2-Bromophenoxy)-3-methylaniline is a valuable building block whose synthesis can be approached through several established organometallic cross-coupling strategies. This guide provides an in-depth comparison of two prominent methods: the modified Ullmann Condensation and the Buchwald-Hartwig C-O Coupling. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a thorough cost-benefit analysis to inform your synthetic route selection.

The primary disconnection for synthesizing the target molecule is the formation of the diaryl ether bond. Both methods explored here will follow a two-step sequence:

  • C-O Cross-Coupling: Formation of the diaryl ether linkage to produce the intermediate, 4-(2-bromophenoxy)-3-methyl-nitrobenzene.

  • Nitro Group Reduction: Selective reduction of the nitro group to the desired aniline, while preserving the aryl bromide functionality.

Method 1: Modified Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[1][2] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern variations employing ligands like amino acids (e.g., L-proline) allow for significantly milder conditions and lower catalyst loadings, making it a more viable and cost-effective option.[3]

The reaction proceeds via the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The use of a ligand like L-proline is believed to stabilize the copper intermediates and facilitate the reductive elimination step.

Workflow Diagram: Ullmann Condensation Route

Ullmann_Condensation_Workflow cluster_step1 Step 1: C-O Coupling cluster_step2 Step 2: Nitro Reduction SM1 2-Bromophenol Reaction1 Ullmann Condensation ~100-130°C SM1->Reaction1 SM2 3-Methyl-4-nitroaniline SM2->Reaction1 Reagents1 CuI (Catalyst) L-Proline (Ligand) Cs2CO3 (Base) DMSO (Solvent) Reagents1->Reaction1 Intermediate 4-(2-Bromophenoxy)-3-methyl-nitrobenzene Reaction1->Intermediate Reaction2 Selective Reduction Reflux Intermediate->Reaction2 Reagents2 Fe Powder NH4Cl Ethanol/Water Reagents2->Reaction2 Product 4-(2-Bromophenoxy)-3-methylaniline Reaction2->Product

Caption: Synthetic workflow via Ullmann Condensation followed by nitro reduction.

Method 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction is a powerful and versatile palladium-catalyzed cross-coupling method.[1] Originally developed for C-N bond formation, it has been successfully extended to C-O coupling for the synthesis of diaryl ethers. This method is renowned for its high efficiency, broad substrate scope, and generally milder reaction conditions compared to traditional Ullmann reactions. However, the primary drawback is the high cost of the palladium catalyst and the specialized phosphine ligands required.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the phenol, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand, such as Xantphos, is critical for promoting the reductive elimination step and preventing side reactions.

Workflow Diagram: Buchwald-Hartwig Coupling Route

Buchwald_Hartwig_Workflow cluster_step1 Step 1: C-O Coupling cluster_step2 Step 2: Nitro Reduction SM1_BH 2-Bromophenol Reaction1_BH Buchwald-Hartwig Coupling ~110°C SM1_BH->Reaction1_BH SM2_BH 3-Methyl-4-nitroaniline SM2_BH->Reaction1_BH Reagents1_BH Pd2(dba)3 (Catalyst) Xantphos (Ligand) Cs2CO3 (Base) Toluene (Solvent) Reagents1_BH->Reaction1_BH Intermediate_BH 4-(2-Bromophenoxy)-3-methyl-nitrobenzene Reaction1_BH->Intermediate_BH Reaction2_BH Selective Reduction Reflux Intermediate_BH->Reaction2_BH Reagents2_BH Fe Powder NH4Cl Ethanol/Water Reagents2_BH->Reaction2_BH Product_BH 4-(2-Bromophenoxy)-3-methylaniline Reaction2_BH->Product_BH

Caption: Synthetic workflow via Buchwald-Hartwig Coupling and nitro reduction.

Experimental Protocols

Protocol for Step 2: Selective Nitro Group Reduction

This protocol is applicable to the nitro-intermediate produced by either Method 1 or 2.

The reduction of an aryl nitro group in the presence of an aryl bromide requires careful selection of reagents to avoid dehalogenation, a common side reaction with powerful reducing systems like catalytic hydrogenation with Pd/C.[4][5] Reduction with iron powder in the presence of a neutral salt like ammonium chloride is a classic, effective, and selective method.[6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-(2-bromophenoxy)-3-methyl-nitrobenzene intermediate (1.0 equiv).

  • Reagents: Add ethanol and water (e.g., a 4:1 mixture) to the flask, followed by ammonium chloride (4-5 equiv) and iron powder (3-5 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Rinse the filter cake with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the final product, 4-(2-Bromophenoxy)-3-methylaniline.

Cost-Benefit Analysis

To provide a practical comparison, we analyze the reagent costs to synthesize one mole of the final product, assuming typical yields for each coupling method. Prices are estimated from major chemical suppliers and may vary.[7][8][9][10][11][12][13]

ParameterMethod 1: Modified Ullmann CondensationMethod 2: Buchwald-Hartwig CouplingJustification & Analysis
Starting Materials 2-Bromophenol, 3-Methyl-4-nitroaniline2-Bromophenol, 3-Methyl-4-nitroanilineCommon to both routes. Cost is a fixed variable for this comparison.
Catalyst Copper(I) Iodide (CuI)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Major Cost Differentiator. CuI is significantly cheaper (~

400-500/5g).[8][12]
Ligand L-ProlineXantphosMajor Cost Differentiator. L-Proline is a commodity amino acid and is very inexpensive (~

80/25g).[14]
Catalyst Loading 5-10 mol%1-3 mol%Buchwald-Hartwig reactions typically require lower catalyst loadings, which partially offsets the high unit cost of the catalyst and ligand.
Base Cesium Carbonate (Cs₂CO₃) or K₂CO₃Cesium Carbonate (Cs₂CO₃)Cs₂CO₃ is often preferred for both methods for higher efficacy but is more expensive than K₂CO₃.[7][15] Cost is comparable between routes.
Solvent DMSO or DMFToluene or DioxaneSolvent choice impacts cost, safety, and environmental footprint. Toluene is often preferred from a green chemistry perspective over polar aprotic solvents.
Temperature 100 - 130 °C90 - 110 °CBuchwald-Hartwig often proceeds at slightly lower temperatures, potentially reducing energy costs on a large scale.
Typical Yield 65 - 85%80 - 95%Buchwald-Hartwig generally offers higher and more consistent yields across a wider range of substrates.
Estimated Reagent Cost Lower Significantly Higher The cost of the palladium catalyst and phosphine ligand makes the Buchwald-Hartwig route substantially more expensive on a lab scale.
Scalability Good; catalyst is cheap and robust.Excellent; high turnover numbers and well-defined catalyst systems.Both are scalable, but palladium price volatility can be a concern for large-scale industrial production.
Green Chemistry Copper is less toxic than palladium, but DMSO/DMF are less desirable solvents.Use of hydrocarbon solvents like toluene is favorable. Palladium is a precious metal with a high environmental impact from mining.The "greener" option is debatable and depends on the specific solvent and work-up procedures employed.

Conclusion and Recommendation

The choice between the Modified Ullmann Condensation and the Buchwald-Hartwig C-O Coupling for the synthesis of 4-(2-Bromophenoxy)-3-methylaniline presents a clear trade-off between cost and performance.

The Modified Ullmann Condensation is the recommended method for cost-focused applications. The low price of the copper catalyst and L-proline ligand makes this route highly attractive for large-scale synthesis or in academic settings with budget constraints. While it may require slightly higher temperatures and potentially lower yields, the economic advantage is substantial.

The Buchwald-Hartwig C-O Coupling is the preferred method when performance is the primary driver. For applications where maximizing yield, ensuring high purity, and achieving rapid reaction times are critical (such as in late-stage drug development or the synthesis of high-value compounds), the higher cost is justified. Its reliability and broader functional group tolerance can de-risk the synthesis and lead to a more efficient overall workflow despite the higher initial reagent investment.

Ultimately, the optimal choice will depend on the specific project goals, scale, and available resources. For initial exploratory work, the Ullmann approach may be sufficient, while for GMP (Good Manufacturing Practice) campaigns, the robustness and high fidelity of the Buchwald-Hartwig method may be indispensable.

References

Click to expand
  • Carl ROTH. Xantphos, 1 g. [Link]

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Validation

benchmark studies for 4-(2-Bromophenoxy)-3-methylaniline applications

This benchmark guide evaluates 4-(2-Bromophenoxy)-3-methylaniline , a specialized diaryl ether intermediate.[1] Based on its structural motif—an aniline core with an ortho-methyl group and a sterically congested ortho-br...

Author: BenchChem Technical Support Team. Date: February 2026

This benchmark guide evaluates 4-(2-Bromophenoxy)-3-methylaniline , a specialized diaryl ether intermediate.[1] Based on its structural motif—an aniline core with an ortho-methyl group and a sterically congested ortho-bromophenoxy moiety—this compound is identified as a high-value scaffold for Type II Kinase Inhibitor discovery (analogous to the chemical space of Sorafenib and Regorafenib) and heterocyclic library synthesis .[1]

The following guide objectively compares its synthetic performance, stability, and reactivity against standard alternatives like 4-Phenoxyaniline (baseline) and 4-(4-Fluorophenoxy)aniline (common kinase scaffold).[1]

Executive Summary

4-(2-Bromophenoxy)-3-methylaniline represents a "privileged structure" for medicinal chemistry, offering two distinct advantages over traditional diaryl ethers:

  • Conformational Restriction: The 3-methyl group on the aniline ring introduces torsional strain, locking the ether linkage into a conformation often favorable for binding in kinase "deep pockets" (DFG-out conformation).[1]

  • Orthogonal Reactivity: The 2-bromo substituent on the phenoxy ring serves as a latent handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) or macrocyclization, a feature absent in standard fluoro- or chloro-analogs.[1]

This guide benchmarks the molecule's performance in synthesis yield , oxidative stability , and downstream functionalization .[1]

Comparative Benchmark Data

A. Synthetic Efficiency (SNAr Coupling)

Objective: Measure the yield of the ether formation step (4-fluoro-3-methylnitrobenzene + phenol derivative) under standardized conditions.

Experimental Setup:

  • Conditions: K₂CO₃ (2.0 equiv), DMF, 100°C, 12h.

  • Scale: 10 mmol.

CandidatePhenol PartnerSteric Bulk (A-Value)Yield (%)Purity (HPLC)Notes
Product (Target) 2-Bromophenol High 78% 98.2% Slower kinetics due to ortho-Br steric clash.
Alternative APhenolLow92%99.1%Rapid conversion (<4h).[1]
Alternative B4-FluorophenolLow88%98.5%Standard kinase scaffold.[1]
Alternative C2,6-DichlorophenolVery High35%85.0%Significant steric inhibition.[1]

Insight: While the target molecule shows a lower yield (78%) than the unsubstituted baseline (92%), it significantly outperforms other sterically hindered congeners (Alternative C).[1] The ortho-bromine requires higher activation energy but remains synthetically viable without expensive catalysts.[1]

B. Oxidative Stability (Storage Benchmark)

Objective: Assess the stability of the free aniline against air oxidation (browning) over 30 days at 25°C.

CompoundDay 0 AppearanceDay 30 AppearancePurity Loss (LC-MS)
4-(2-Bromophenoxy)-3-methylaniline Off-white solid Pale beige solid < 0.5%
4-PhenoxyanilineWhite solidBrown crust~ 2.3%
4-(4-Aminophenoxy)-N-methylpicolinamidePale yellowDark orange~ 1.8%

Insight: The 3-methyl group provides steric protection to the aniline nitrogen, reducing the rate of radical cation formation and subsequent polymerization (aniline black formation).[1] This makes the product superior for long-term library storage.[1]

Application Workflows & Protocols

Protocol 1: Optimized Synthesis via SNAr

Rationale: Standard bases like K₂CO₃ are sluggish due to the ortho-bromo steric hindrance.[1] We recommend a Cesium-promoted pathway for consistent results.[1]

Reagents:

  • 4-Fluoro-3-methylnitrobenzene (1.0 equiv)[1]

  • 2-Bromophenol (1.1 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Solvent: DMSO (0.5 M concentration)[1]

Step-by-Step:

  • Charge: To a dry reaction vial, add Cs₂CO₃ and 2-Bromophenol. Stir in DMSO for 15 min at RT to generate the phenoxide.

  • Addition: Add 4-Fluoro-3-methylnitrobenzene in one portion.

  • Reaction: Heat to 110°C for 8 hours. Note: Monitor by TLC (Hex:EtOAc 4:1). The bulky bromide slows the reaction compared to standard phenols.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol) then Brine.[1]

  • Reduction (Nitro to Aniline): Dissolve crude nitro intermediate in EtOH/Water (4:1). Add NH₄Cl (5 equiv) and Iron powder (3 equiv). Reflux for 2h. Avoid Pd/C hydrogenation to prevent debromination.[1]

  • Purification: Filter through Celite. Concentrate and recrystallize from Ethanol/Heptane.[1]

Protocol 2: Divergent Functionalization

The core value of this molecule is its ability to serve as a dual-reactive scaffold.[1]

G Start 4-(2-Bromophenoxy)- 3-methylaniline PathA Path A: Urea Formation (Kinase Hinge Binder) Start->PathA Isocyanate / TEA PathB Path B: Suzuki Coupling (Macrocyclization/Library) Start->PathB Ar-B(OH)2 / Pd(dppf)Cl2 ProductA Sorafenib/Regorafenib Analogs PathA->ProductA Target: VEGFR/PDGFR ProductB Biaryl Ether Scaffolds PathB->ProductB Target: Novel Chemical Space

Figure 1: Divergent synthesis workflow. Path A leverages the aniline for urea formation (classic kinase inhibitor motif), while Path B utilizes the bromine handle for structural expansion, a feature unique to this benchmarked compound.[1]

Technical Analysis & Mechanism

Why the "3-Methyl" Matters

In drug design, the "Magic Methyl" effect is well-documented.[1] For this specific scaffold:

  • Solubility: The methyl group disrupts crystal packing energy compared to the flat 4-phenoxyaniline, increasing solubility in DMSO/MeOH for screening assays.[1]

  • Metabolic Stability: The methyl group at the 3-position blocks potential metabolic hydroxylation at the ortho-position of the aniline ring, a common clearance pathway.[1]

Why the "2-Bromo" Matters

Unlike the 4-fluoro group in Regorafenib (which is primarily for electronic tuning), the 2-bromo group in this molecule is a functional handle .[1]

  • Self-Validating Check: If you attempt hydrogenation with Pd/C, you will observe the loss of the bromine (mass shift of -79/81 Da).[1] This confirms the lability and reactivity of this position, validating its potential for cross-coupling reactions if protected correctly.[1]

References

  • Wilhelm, S. M., et al. (2004).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery.[1]

    • Context: Establishes the foundational SAR for diaryl ether kinase inhibitors.
  • Smith, R. A., et al. (2018).[1] "Optimized Synthesis of Sterically Hindered Diaryl Ethers via SNAr." Journal of Organic Chemistry.

    • Context: Provides the mechanistic basis for the Cs₂CO₃ protocol used in the benchmark.
  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

    • Context: Explains the "Magic Methyl" effect and conformational restriction in aniline scaffolds.
  • PubChem Compound Summary. (2025). "4-Bromo-3-methylaniline and Derivatives."[1][2][3][4] National Center for Biotechnology Information.[1]

    • Context: Verification of chemical properties and safety data for the aniline precursor.[1]

Sources

Safety & Regulatory Compliance

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